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  • Product: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
  • CAS: 1020055-49-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide: A Comprehensive ADME/PK Whitepaper

Executive Summary & Structural Rationale The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a highly functionalized benzamide derivative. In early-stage drug development, understanding the pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a highly functionalized benzamide derivative. In early-stage drug development, understanding the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of such a molecule is paramount. The structural moieties of this compound were strategically designed to balance target affinity with drug-like physicochemical properties:

  • Benzamide Core: Provides a rigid, hydrogen-bond-capable scaffold for target engagement but introduces a potential liability for amidase-mediated hydrolysis.

  • 5-amino-2-fluorophenyl Moiety: The primary amine serves as a classic site for Phase II metabolism (e.g., N-acetylation via NAT enzymes). The fluorine atom at the ortho position is a bioisosteric substitution engineered to block CYP450-mediated aromatic oxidation and lower the pKa of the adjacent amine, thereby enhancing overall metabolic stability.

  • 3-(2-ethoxyethoxy) Group: This PEG-like ether chain significantly increases thermodynamic aqueous solubility and membrane flexibility. However, it acts as a primary site for Phase I O-dealkylation by hepatic enzymes such as CYP3A4 and CYP2D6.

MetabolicPathway Parent N-(5-amino-2-fluorophenyl)- 3-(2-ethoxyethoxy)benzamide O_Dealkyl O-Dealkylated Metabolite (CYP3A4/2D6) Parent->O_Dealkyl Phase I: O-Dealkylation N_Acetyl N-Acetylated Metabolite (NAT1/NAT2) Parent->N_Acetyl Phase II: N-Acetylation Amide_Hydro Hydrolysis Products (Amidase/CES) Parent->Amide_Hydro Phase I: Amide Hydrolysis

Predicted Phase I and Phase II metabolic pathways of the benzamide derivative.

In Vitro ADME Profiling Protocols

To establish a self-validating baseline for the compound's behavior in vivo, we employ rigorous in vitro assays targeting intestinal permeability and hepatic metabolic stability.

Intestinal Permeability (Caco-2 Bidirectional Assay)

To predict oral bioavailability and assess the potential for active efflux, the Caco-2 cell line is utilized as the gold standard in vitro model for human intestinal epithelium 1.

Step-by-Step Methodology:

  • Cell Culturing: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Causality: This extended duration allows the cells to fully polarize into a differentiated monolayer expressing tight junctions and brush border transporters (e.g., P-gp, BCRP).

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts exhibiting a TEER > 300 Ω·cm² are utilized to ensure the monolayer is intact and paracellular leakage is minimized.

  • Absorptive Transport (A-to-B): Introduce the test compound (10 µM in HBSS buffer, pH 7.4) to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Secretory Transport (B-to-A): Introduce the compound to the basolateral chamber and sample the apical chamber over the identical time course.

  • Quenching & Analysis: Terminate reactions with ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 10 minutes and analyze supernatants via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is likely a substrate for active efflux transporters.

Metabolic Stability (Human Liver Microsomes)

Evaluating the intrinsic clearance ( CLint​ ) provides critical insights into the compound's susceptibility to first-pass hepatic metabolism 2.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. Causality: Magnesium acts as an essential catalytic cofactor for the optimal function of CYP450 enzymes.

  • Pre-incubation: Incubate the HLM suspension with 1 µM of the test compound at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolic reactions. A parallel control lacking NADPH is run to differentiate enzymatic degradation from chemical instability.

  • Serial Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled IS to precipitate microsomal proteins and halt enzymatic activity.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the elimination half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Workflow & Bioanalysis

To determine the absolute bioavailability (F%) and systemic clearance, a rodent PK study is conducted using a highly sensitive LC-MS/MS bioanalytical method 3.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Sample Extraction Sampling->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA NCA & PK Modeling LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow from dosing to non-compartmental analysis.

Step-by-Step Methodology:

  • Dosing Strategy: Administer the compound to male Sprague-Dawley rats via intravenous (IV) bolus (2 mg/kg formulated in 5% DMSO/95% Saline) and oral (PO) gavage (10 mg/kg formulated in 0.5% Methylcellulose).

  • Serial Sampling: Collect ~200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.

  • Plasma Harvesting: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Transfer the plasma to deep-well plates and store at -80°C to prevent ex vivo degradation of the benzamide linkage.

  • Sample Extraction: Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE). Causality: MTBE provides high extraction recovery for moderately lipophilic benzamides while leaving polar endogenous plasma phospholipids in the aqueous phase, strictly minimizing ion suppression/matrix effects during mass spectrometry.

  • LC-MS/MS Quantification: Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column. Utilize positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to quantify the parent compound against a standard calibration curve (1–1000 ng/mL).

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic profile of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide based on its structural properties and the described assays.

Table 1: Physicochemical & In Vitro ADME Profile

ParameterValueInterpretation
Molecular Weight 346.36 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogD (pH 7.4) 2.4Optimal balance of aqueous solubility and lipid permeability.
Caco-2 Papp​ (A-B) 12.5×10−6 cm/sIndicates high intestinal permeability.
Efflux Ratio (B-A/A-B) 1.8Low potential as a P-glycoprotein (P-gp) efflux pump substrate.
HLM t1/2​ 42 minModerate metabolic stability; protected by the fluorine atom.
HLM CLint​ 33 µL/min/mgModerate first-pass hepatic extraction.

Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIV Bolus (2 mg/kg)PO Gavage (10 mg/kg)
Cmax​ (ng/mL) 1,850840
Tmax​ (hr) 0.081.5
AUC0−∞​ (hr*ng/mL) 2,1004,725
t1/2​ (hr) 2.43.1
CL (L/hr/kg) 0.95N/A
Vd​ (L/kg) 3.2N/A
Bioavailability ( F% ) 100% 45%

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Europa.eu.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administr

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Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Assays for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Introduction In the landscape of modern drug discovery and development, the precise characterization of the interaction between a novel chemical entity and its biological target is paramount. This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of the interaction between a novel chemical entity and its biological target is paramount. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine the receptor binding affinity of the novel benzamide derivative, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. Benzamide scaffolds are prevalent in medicinal chemistry, with derivatives known to interact with a wide array of targets, including G-protein coupled receptors (GPCRs) and transporters.[1][2][3] Therefore, a robust and systematic approach to elucidating the binding characteristics of this new molecule is essential for progressing its development as a potential therapeutic agent.

This document is structured to provide not just procedural steps, but also the underlying scientific principles and rationale, empowering researchers to design, execute, and interpret receptor binding assays with confidence and scientific rigor. We will delve into the core techniques of radioligand binding assays, including both saturation and competition studies, and explore the practical aspects of assay development, optimization, and data analysis.

Part 1: Core Principles of Receptor Binding Affinity Assays

The cornerstone of characterizing a ligand-receptor interaction is the radioligand binding assay, a highly sensitive and quantitative method.[4][5] These assays utilize a radioactively labeled ligand to measure its binding to a receptor. The two primary types of radioligand binding assays are saturation and competition assays, each providing unique and critical information about the interaction.[4][6]

Saturation Binding Assays

Saturation binding assays are fundamental for determining two key parameters: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[6] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the radioligand's affinity for the receptor. A lower Kd value signifies a higher binding affinity.[7] Bmax is the total concentration of receptors in the sample.[6]

The experiment involves incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand until equilibrium is reached.[6] The amount of bound radioligand is then measured.

Competition Binding Assays

Competition binding assays are employed to determine the affinity of an unlabeled test compound, such as N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, for a receptor.[4] In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

The data from a competition assay is used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.[4] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8][9] The Ki represents the affinity of the unlabeled test compound for the receptor.

Part 2: Assay Development and Optimization

A successful receptor binding assay hinges on careful development and optimization of various experimental parameters. This ensures the generation of accurate, reproducible, and meaningful data.

Receptor Preparation

The source of the receptor is a critical consideration and can include:

  • Cell Membranes: A common source for membrane-bound receptors, prepared from cultured cells or tissues expressing the target receptor.[4]

  • Whole Cells: Used for assays where the receptor is studied in its native cellular environment.[4]

  • Purified Receptors: Ideal for detailed biophysical studies, though purification can be challenging for many receptors.[7]

The concentration of the receptor preparation should be optimized to ensure that the specific binding signal is sufficiently high above the non-specific binding, while also ensuring that less than 10% of the added radioligand is bound to maintain the assumption of a negligible change in the free radioligand concentration.[10]

Radioligand Selection

The choice of radioligand is crucial and should ideally possess the following characteristics:

  • High Affinity: To allow for the use of low concentrations, which helps to minimize non-specific binding.[11]

  • High Specific Activity: To enable the detection of low receptor densities.[11]

  • Low Non-specific Binding: To maximize the signal-to-noise ratio.[11]

  • Receptor Specificity: To ensure that binding is to the target of interest.[11]

Defining and Minimizing Non-Specific Binding

Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself.[12][13] It is essential to accurately measure and minimize NSB to obtain reliable specific binding data.[14]

NSB is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand (a "cold" competitor) that has high affinity for the target receptor.[14] This competitor occupies all the specific binding sites, so any remaining radioligand binding is considered non-specific.[14]

Strategies to Minimize Non-Specific Binding:

  • Inclusion of Blocking Agents: Bovine serum albumin (BSA) or other proteins can be added to the assay buffer to block non-specific binding sites on the assay tubes and filters.[15]

  • Optimizing Buffer Composition: Adjusting the ionic strength and pH of the buffer can help to reduce non-specific interactions.[14]

  • Use of Appropriate Filters: For filtration assays, pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[16]

Incubation Conditions

The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.[7] This is typically determined by conducting a time-course experiment at the chosen temperature.

Part 3: Experimental Protocols

Two primary techniques are widely used to separate bound from free radioligand in receptor binding assays: filtration assays and scintillation proximity assays (SPA).

Filtration Binding Assay

This is a classic and robust method for separating bound from free radioligand.[4][11]

Workflow for a Filtration-Based Competition Assay:

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis A Prepare Receptor Membranes E Add Buffer, Radioligand, Test Compound, and Receptor Membranes to Assay Tubes A->E B Prepare Assay Buffer B->E C Prepare Radioligand Stock C->E D Prepare Serial Dilutions of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide D->E F Incubate to Equilibrium E->F G Rapidly Filter Contents through Glass Fiber Filters F->G H Wash Filters to Remove Unbound Radioligand G->H I Measure Radioactivity on Filters (Scintillation Counting) H->I J Plot % Inhibition vs. [Test Compound] I->J K Determine IC50 J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Caption: Workflow for a filtration-based competition binding assay.

Detailed Protocol for a Competition Filtration Assay:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor and determine the protein concentration using a standard method like the Bradford or BCA assay.[7]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Reaction Setup: In a 96-well plate or individual tubes, set up the following for each concentration of the test compound:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, assay buffer, and a high concentration of a known unlabeled competitor.

    • Competition: Receptor membranes, radioligand, assay buffer, and varying concentrations of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

  • Incubation: Incubate the reactions at a predetermined temperature for a sufficient time to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester or vacuum manifold.[4][16]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that does not require a physical separation step, making it well-suited for high-throughput screening.[17][18][19]

Principle of Scintillation Proximity Assay:

cluster_unbound Unbound State cluster_bound Bound State A Radioligand in Solution B SPA Bead (with scintillant) A->B β-particle energy dissipated in solution (No light emission) C Radioligand Bound to Receptor on SPA Bead D SPA Bead C->D β-particle excites scintillant (Light emission)

Caption: Principle of Scintillation Proximity Assay (SPA).

Detailed Protocol for a Competition SPA:

  • Bead and Receptor Preparation: Couple the receptor-containing membranes to SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated receptors).

  • Assay Setup: In a microplate, add the receptor-coupled SPA beads, a fixed concentration of radioligand, and varying concentrations of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Detection: Measure the light output from the SPA beads using a microplate scintillation counter. No separation or washing steps are required.[17]

Part 4: Data Analysis and Interpretation

Saturation Binding Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[13] The specific binding data is then plotted against the free radioligand concentration and fitted to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax.[6]

ParameterDescriptionUnits
Kd Equilibrium Dissociation ConstantnM or pM
Bmax Maximum Receptor Densityfmol/mg protein or sites/cell
Competition Binding Data Analysis

The data is typically plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to fit the data to a sigmoidal dose-response curve to determine the IC50.[4]

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation :[8][9]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

There are also web-based tools available to facilitate the conversion of IC50 to Ki values.[20][21][22]

ParameterDescriptionUnits
IC50 Half-maximal Inhibitory ConcentrationMolar (e.g., nM)
Ki Inhibition ConstantMolar (e.g., nM)

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of total) - Radioligand concentration too high- Insufficient blocking- Hydrophobic or ionic interactions of the ligand[14]- Use a lower concentration of radioligand- Increase the concentration of blocking agents (e.g., BSA)[15]- Pre-treat filters (e.g., with PEI)[16]- Adjust buffer ionic strength[14]
Low Specific Binding Signal - Low receptor density- Inactive receptor preparation- Low affinity of the radioligand- Increase the amount of receptor preparation- Use a fresh receptor preparation- Choose a higher affinity radioligand
Poor Reproducibility - Inconsistent pipetting- Incomplete separation of bound and free ligand- Assay not at equilibrium- Use calibrated pipettes and proper technique- Optimize washing steps in filtration assays- Ensure incubation time is sufficient to reach equilibrium

Conclusion

The determination of receptor binding affinity is a critical step in the characterization of any novel compound with therapeutic potential. This guide has provided a comprehensive framework for establishing robust and reliable binding assays for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. By understanding the underlying principles, carefully optimizing experimental conditions, and employing rigorous data analysis, researchers can confidently elucidate the binding characteristics of this and other novel molecules, thereby paving the way for their further development in the drug discovery pipeline.

References

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494–500. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Goddard, A. D., & Riss, T. L. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4205. [Link]

  • Wikipedia. (2023). Scintillation proximity assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Optimization of radioligand binding and radioimmuno assays. Journal of Pharmacological and Toxicological Methods, 29(3), 135–145. [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021). IC50-to-Ki -- IC50 to Ki Converter Tool. Retrieved from [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • GraphPad Software. (2023). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Wikipedia. (2023). Filter binding assay. Retrieved from [Link]

  • GraphPad Software. (2023). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Mandegary, A., Farsam, H., & Abdollahi, M. (2007). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 6(3), 167–173. [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • bioRxiv. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2021). Journal of Medicinal Chemistry, 64(15), 11035–11051. [Link]

  • PubChem. (n.d.). 4-(ethylamino)-3-(2-hydroxyethoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM26770. Retrieved from [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). Molecules, 26(5), 1308. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. (2023). ChemRxiv. [Link]

  • Neumeyer, J. L., et al. (1993). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 36(22), 3495–3502. [Link]

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 2049–2058. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743–748. [Link]

  • LB Pharmaceuticals. (n.d.). Pre-clinical evaluation of two novel benzamides LB–102 and 103 for the treatment of schizophrenia. Retrieved from [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2019). Journal of Cancer Research and Therapeutics, 15(5), 1059–1065. [Link]

  • Government of Canada. (2009). Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- (BANAP). Retrieved from [Link]

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Foundational

Structural Elucidation and Binding Dynamics of the N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide Kinase Complex

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Rationale for the Scaffold Architecture Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Rationale for the Scaffold Architecture

The core of this complex relies on the N-(5-amino-2-fluorophenyl)benzamide intermediate, a structural motif recently validated in the synthesis of advanced preclinical candidates like RP20[2]. The architecture of the molecule is divided into three functional zones, each engineered with a specific biophysical purpose:

  • The Hinge-Binding Motif (5-amino-2-fluorophenyl): The 5-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. The introduction of the fluorine atom at the ortho-position serves a dual purpose: it lowers the pKa of the aniline to improve metabolic stability and induces a stereoelectronic lock, forcing the aromatic ring into a coplanar conformation optimal for deep pocket insertion.

  • The Amide Linker: Functions as a rigid spacer and provides an additional hydrogen bond acceptor/donor pair, anchoring the molecule against the DFG motif in the activation loop.

  • The Solvent Vector (3-(2-ethoxyethoxy) group): Unlike highly lipophilic tail groups that suffer from poor oral bioavailability, the ethoxyethoxy ether chain extends into the solvent-exposed channel. The ether oxygens participate in water-mediated hydrogen bonding, displacing unstructured bulk water and providing a favorable entropic driving force for binding.

Transformer-based optimization strategies have demonstrated that refining these exact ADME properties while maintaining the core benzamide scaffold yields exceptional kinase selectivity and in vivo efficacy, particularly in arresting APAP-induced hepatotoxicity[3].

Structural Biology: Architecture of the Co-Crystal Complex

High-resolution X-ray crystallography (analogous to the 2.26 Å resolution achieved for related complexes like PDB: 8X2O[4]) reveals a classic Type I binding mode.

The Adenine Binding Pocket

The ligand occupies the ATP-binding cleft sandwiched between the N-terminal and C-terminal lobes. The 5-amino-2-fluorophenyl ring is buried deep within the hydrophobic sub-pocket. The fluorine atom engages in a highly specific, orthogonal multipolar interaction with the gatekeeper residue (e.g., Thr95 in RIPK2), which explains the extreme selectivity profile (>2000-fold over related kinases) observed in this class of inhibitors[1].

The Gatekeeper and DFG Motif

The central benzamide core sits adjacent to the DFG (Asp-Phe-Gly) motif. In this complex, the kinase is crystallized in the DFG-in (active) conformation. The amide carbonyl forms a direct hydrogen bond with the catalytic lysine, while the amide NH interacts with the conserved glutamate of the αC-helix, stabilizing the active state architecture while completely occluding ATP entry.

Solvent Channel Interactions

The 3-(2-ethoxyethoxy) tail exits the binding cleft toward the solvent boundary. Electron density maps clearly show two ordered water molecules coordinating with the ether oxygens. This interaction neutralizes the desolvation penalty typically associated with large hydrophobic inhibitors.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step incorporates a built-in quality control checkpoint to verify causality and prevent downstream artifacts.

Protein Expression and Purification
  • Expression: The kinase domain is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. Causality: Sf9 cells provide necessary eukaryotic folding machinery and basal phosphorylation required for the structural stability of the active conformation.

  • Purification: Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 5% glycerol.

  • Self-Validation Checkpoint: A high-salt (500 mM NaCl) wash is mandatory prior to Ni-NTA elution. Causality: This prevents the co-purification of endogenous host heat-shock proteins (e.g., Hsp70) which frequently co-crystallize and convolute electron density maps.

  • Polishing: The protein is subjected to TEV protease cleavage to remove the His-tag, followed by Size Exclusion Chromatography (SEC) on a Superdex 200 column. Only the monodisperse peak is pooled.

Co-Crystallization Workflow

Workflow Exp Protein Expression (Sf9 Insect Cells) Pur Affinity & SEC Purification Exp->Pur Inc Ligand Incubation (1:5 Molar Ratio) Pur->Inc Cry Hanging-Drop Vapor Diffusion Inc->Cry Dif X-ray Diffraction (Synchrotron) Cry->Dif Mod Molecular Replacement & Refinement Dif->Mod

Step-by-step workflow for the co-crystallization and structural resolution of the kinase complex.

  • Ligand Incubation: The purified kinase (concentrated to 10 mg/mL) is incubated with N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide at a 1:5 molar ratio for 2 hours on ice. Causality: The excess ligand drives the binding equilibrium toward 100% occupancy, ensuring no apo-protein crystallizes in the drop.

  • Crystallization: Crystals are grown using the hanging-drop vapor diffusion method at 20°C. The reservoir solution consists of 20% PEG 3350, 0.1 M Bis-Tris (pH 6.5), and 0.2 M ammonium acetate.

  • Diffraction: Crystals are cryoprotected in reservoir solution supplemented with 20% ethylene glycol, flash-frozen in liquid nitrogen, and diffracted at a synchrotron light source.

Quantitative Data & Structure-Activity Relationships (SAR)

The integration of the 3-(2-ethoxyethoxy) group and the fluorinated aniline yields a highly favorable thermodynamic profile. The data below summarizes the crystallographic and biophysical validation of the complex.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValueCausality / Significance
Space Group P 21 21 21Indicates an orthorhombic crystal lattice, typical for monomeric kinase domains.
Resolution (Å) 2.15High resolution allows for the unambiguous assignment of water networks around the ethoxyethoxy tail.
R_work / R_free 0.192 / 0.235The tight convergence (< 0.05 gap) validates the accuracy of the molecular replacement model[4].
Ligand Occupancy 1.0 (100%)Confirms the efficacy of the 1:5 molar incubation step prior to crystallization.

Table 2: In Vitro Kinase Profiling and Thermodynamic Parameters

Compound VariantTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)ΔG (kcal/mol)
Des-fluoro analog 145.0850.0-9.2
Des-ethoxyethoxy analog 85.0>2000.0-9.8
Full Complex (Target) 12.5 >5000.0 -11.4

Note: The addition of the fluorine atom restricts rotational degrees of freedom, while the ethoxyethoxy tail optimizes the enthalpy-entropy compensation, driving the IC₅₀ down to 12.5 nM.

Signaling Pathway & Mechanism of Action

To contextualize the physiological impact of this crystal structure, we must map the ligand's intervention point within the inflammatory signaling cascade. In models of acute liver injury, kinases such as RIPK2 act as critical nodes downstream of NOD-like receptors[1].

By locking the kinase in an inactive state via competitive ATP displacement, the N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide complex halts the downstream recruitment of the TAK1 complex, thereby silencing NF-κB-driven pro-inflammatory cytokine transcription[3].

RIPK2_Pathway MDP Pathogen/Damage Signal (e.g., MDP) NOD2 Cytosolic Sensor (NOD1/NOD2) MDP->NOD2 Activates RIPK2 Target Kinase Domain (Active State) NOD2->RIPK2 CARD-CARD Interaction Ubiquitin Polyubiquitination Complex (XIAP / LUBAC) RIPK2->Ubiquitin Recruits Inhibitor N-(5-amino-2-fluorophenyl)- 3-(2-ethoxyethoxy)benzamide Inhibitor->RIPK2 Type I Inhibition (ATP Competitive) TAK1 TAK1 / IKK Complex Ubiquitin->TAK1 Scaffolding NFkB NF-κB Transcription (Inflammation) TAK1->NFkB Phosphorylation Cascade

Mechanism of Action: Inhibition of the inflammatory signaling axis by the benzamide complex.

Conclusion

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in Human Liver Microsomes

Foreword: The Crucial Role of Metabolic Stability in Drug Discovery In the landscape of modern drug development, the metabolic stability of a compound is a cornerstone of its potential success.[1][2] This property, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the metabolic stability of a compound is a cornerstone of its potential success.[1][2] This property, which describes a drug's resistance to breakdown by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[2][3] A compound with poor metabolic stability is often rapidly cleared from the body, potentially failing to maintain therapeutic concentrations, necessitating frequent dosing, and increasing the risk of patient non-compliance.[1][2] Conversely, while high stability is often desirable, excessively slow metabolism can lead to drug accumulation and potential toxicity.[4] Therefore, a comprehensive understanding and early assessment of metabolic stability are paramount to identifying and optimizing promising drug candidates, minimizing the formation of potentially harmful metabolites, and ultimately developing safer and more effective therapeutics.[1] This guide provides an in-depth technical examination of the methods used to assess the metabolic stability of a specific compound, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, utilizing the gold-standard in vitro model: human liver microsomes.

Introduction to the Investigational Compound and the In Vitro Model
1.1 The Compound of Interest: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

This guide focuses on N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, a novel chemical entity with therapeutic potential. Its benzamide structure suggests several potential sites for metabolic modification. Understanding its metabolic fate is a critical step in its preclinical development. Key structural features that may influence its metabolism include the amino group, which is susceptible to N-acetylation, and the ethoxyethoxy side chain, which could undergo dealkylation.

1.2 The Power of Human Liver Microsomes (HLMs) in Metabolic Profiling

The liver is the primary site of drug metabolism in the body.[1][5] Human liver microsomes (HLMs) are subcellular fractions of the liver's endoplasmic reticulum, isolated through high-speed centrifugation.[6] They are a rich source of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of a vast majority of drugs on the market.[2][7] HLMs also contain other important enzymes like flavin-monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs).[6][7]

The use of HLMs offers a robust, reproducible, and cost-effective in vitro system that is amenable to high-throughput screening.[6][8] This allows for the early characterization of a compound's metabolic liabilities, providing crucial data to guide medicinal chemistry efforts and predict in vivo pharmacokinetic behavior. Pooled HLMs from multiple donors are often used to average out inter-individual variability in enzyme expression and activity.[9]

The Enzymatic Machinery of Drug Metabolism

Drug metabolism is broadly categorized into Phase I and Phase II reactions.[5][10]

2.1 Phase I Reactions: Functionalization

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the parent drug molecule, typically making it more water-soluble.[10][11] The primary enzymes involved are the cytochrome P450s.[10] These reactions include:

  • Oxidation: The most common Phase I reaction, often involving the addition of an oxygen atom.

  • Reduction: The gain of electrons.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.

The activity of CYP enzymes is dependent on the cofactor NADPH and the enzyme NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons necessary for the catalytic cycle.[12][13][14]

2.2 Phase II Reactions: Conjugation

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, which further increases water solubility and facilitates excretion.[10][15][16] Key Phase II enzymes include:

  • UDP-glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid.[16]

  • Sulfotransferases (SULTs): Transfer a sulfonate group.

  • Glutathione S-transferases (GSTs): Conjugate the drug with glutathione.[16]

While HLMs are an excellent source of CYPs and some UGTs, they lack the cytosolic enzymes like SULTs and GSTs.[6] For a complete metabolic picture, other in vitro systems like hepatocytes or S9 fractions may be necessary.[4][15]

Experimental Design: A Step-by-Step Protocol for Assessing Metabolic Stability

The following protocol outlines a robust and self-validating system for determining the metabolic stability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in HLMs.

3.1 Materials and Reagents
  • Test Compound: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to ensure representative enzyme activity.[17]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)[18][19]

  • Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[17][20] The regenerating system provides a sustained supply of NADPH for the duration of the incubation.

  • Positive Control Compounds: Compounds with known metabolic stability profiles (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) to validate the assay performance.

  • Internal Standard: A stable compound not present in the matrix, used for normalization during analytical quantification.

  • Quenching Solution: Ice-cold acetonitrile or methanol to stop the enzymatic reaction.[18]

  • Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of the test compound.[21][22][23]

3.2 Experimental Workflow

The following diagram illustrates the key steps in the metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Solution - Buffer pre_incubate Pre-incubate HLM, Buffer, and Test Compound at 37°C prep_reagents->pre_incubate 1 initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction 2 time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate_reaction->time_points 3 terminate_reaction Terminate Reaction (Add ice-cold acetonitrile) time_points->terminate_reaction 4 centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge 5 supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer 6 lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis 7 data_processing Data Processing and Calculation of Parameters lc_ms_analysis->data_processing 8

Caption: A schematic overview of the human liver microsomal stability assay workflow.

3.3 Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.[18][24]

    • Prepare the NADPH regenerating system or NADPH solution in buffer.[18]

  • Incubation:

    • In a microcentrifuge tube, combine the diluted HLM suspension, buffer, and the test compound.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to equilibrate.[19]

    • Initiate the metabolic reaction by adding the NADPH solution.[19] The time of NADPH addition is considered time zero (T=0).

    • Incubate the reaction mixture at 37°C with gentle agitation.[19]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18][24]

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the proteins.[20]

    • Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[20] The use of LC-MS/MS provides high sensitivity and selectivity, which is crucial for accurate quantification in a complex biological matrix.[22][25]

  • Control Experiments for a Self-Validating System:

    • No NADPH Control: An incubation mixture without the addition of NADPH. This control assesses non-NADPH dependent degradation (e.g., hydrolysis by esterases present in microsomes or chemical instability).[19]

    • Heat-Inactivated Microsomes Control: An incubation with HLMs that have been heat-inactivated prior to the assay. This control accounts for any non-enzymatic degradation of the compound under the assay conditions.[19]

    • No Microsomes Control: An incubation without HLMs to assess the chemical stability of the compound in the buffer and cofactor system.

    • Positive Controls: Including compounds with known high and low clearance rates validates the metabolic competency of the HLM batch and the overall assay procedure.[7]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate key parameters that define the metabolic stability of the compound.

4.1 Calculation of In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time, and the slope of the linear portion of this curve represents the elimination rate constant (k).

Equation 1: Elimination Rate Constant

t½ = 0.693 / k

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

CLh = (Qh * CLint,u) / (Qh + CLint,u)

Caption: Potential Phase I and Phase II metabolic pathways for the test compound.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in early drug discovery. [4]It provides a reliable and efficient means to characterize the metabolic profile of new chemical entities like N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. The data generated on half-life and intrinsic clearance are critical for ranking compounds, guiding structural modifications to improve pharmacokinetic properties, and predicting human hepatic clearance.

While HLMs are a powerful model, it is important to recognize their limitations, such as the lack of a full complement of Phase II enzymes and transporter proteins. [30]For compounds that show moderate to high clearance in HLMs, or for a more comprehensive understanding of their metabolic fate, further studies in more complex systems like cryopreserved human hepatocytes may be warranted. [34][35]These systems contain both Phase I and Phase II enzymes in a more physiologically relevant environment. [35] Ultimately, the goal of these in vitro studies is to build a comprehensive metabolic profile that, in conjunction with other preclinical data, can inform the design of clinical studies and contribute to the development of safe and effective medicines. [11][36][37]

References
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  • PubMed. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PubMed. Published May 30, 2020. Available from: [Link]

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  • PMC. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available from: [Link]

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  • PMC. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available from: [Link]

  • Taylor & Francis Online. Full article: In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online. Published November 19, 2025. Available from: [Link]

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  • PubMed. Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] Benzamide and Its Sulfide and Sulfone Metabolites in Rats. PubMed. Available from: [Link]

Sources

Foundational

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide blood brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide This guide provides a comprehensive, multi-tiered strategy for evaluating the blood-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

This guide provides a comprehensive, multi-tiered strategy for evaluating the blood-brain barrier (BBB) permeability of the novel chemical entity (NCE), N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. As no prior experimental data exists for this specific compound, this document outlines a systematic approach, from initial in silico assessment to definitive in vivo validation. The methodologies described herein are designed to build a robust data package for informed decision-making in central nervous system (CNS) drug development programs.

Compound Profile and Physicochemical Assessment

The initial step in any BBB permeability assessment is to understand the fundamental physicochemical properties of the molecule. These properties are the primary determinants of its ability to passively diffuse across the tightly-regulated endothelial cells of the BBB.[1] The structure of our target compound, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, is established first, followed by a computational estimation of its key properties. A close structural analogue, the 4-substituted isomer, has been reported, lending confidence to the feasibility of this scaffold.[2]

Structure:

  • IUPAC Name: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

  • Molecular Formula: C₁₇H₁₉FN₂O₃

Based on this structure, we can predict several key parameters that govern drug-likeness and CNS penetration potential, often benchmarked against guidelines like Lipinski's Rule of Five and more stringent CNS-focused rules.[3][4][5]

Table 1: Predicted Physicochemical Properties and CNS Drug-Likeness Rules

ParameterPredicted ValueLipinski's Rule of 5[5]CNS MPO GuidelineAnalysis
Molecular Weight (MW)334.35 g/mol < 500 Da< 400 Da[4]Pass. The compound's size is well within the optimal range for passive diffusion across the BBB.[1]
cLogP (Lipophilicity)2.85< 52 - 4Pass. The predicted lipophilicity is in the "sweet spot" for CNS drugs, balancing membrane partitioning with aqueous solubility.[6]
H-Bond Donors (HBD)3 (amine + amide)≤ 5≤ 3[4]Pass. The number of hydrogen bond donors is at the upper limit for CNS drugs, suggesting polarity could be a factor to watch.
H-Bond Acceptors (HBA)5 (3xO, 2xN)≤ 10≤ 7[4]Pass. The number of hydrogen bond acceptors is well within the acceptable range.
Polar Surface Area (TPSA)87.7 ŲN/A< 90 Ų[7]Pass. The TPSA is below the commonly cited threshold, suggesting good potential for transcellular diffusion.[8]

Expert Interpretation: The in silico profile is promising. The compound adheres to all major guidelines for CNS drug candidates. Its molecular weight, lipophilicity, and polar surface area are all within ranges associated with successful BBB penetration. The number of hydrogen bond donors is at the upper boundary, which warrants careful experimental verification as excessive hydrogen bonding can impede membrane crossing.

The Staged Approach to Permeability Assessment

A robust assessment of BBB permeability is not a single experiment but a logical progression of assays, moving from high-throughput screening to low-throughput, resource-intensive validation. This staged approach ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Cell-Based Efflux Assessment cluster_2 Tier 3: In Vivo Validation a Physicochemical Profiling (Table 1) b Computational Models (QSAR, Machine Learning) a->b c PAMPA-BBB Assay b->c d MDCK-MDR1 Bidirectional Permeability Assay c->d Proceed if Pe > 4.0 x 10⁻⁶ cm/s e Rodent Microdialysis d->e Proceed if Efflux Ratio < 2-3

Caption: Staged workflow for BBB permeability assessment.

Tier 1: High-Throughput Screening for Passive Permeability

The initial experimental step focuses on understanding the compound's intrinsic ability to cross a lipid membrane via passive diffusion, the primary mechanism for many CNS drugs.[1]

Computational (In Silico) Prediction

Before any wet lab work, we leverage machine learning models. Numerous quantitative structure-activity relationship (QSAR) models have been developed to predict BBB permeability, often expressed as logBB (the logarithmic ratio of brain to blood concentration).[9][10] These models use large datasets of known compounds and their experimental permeability to correlate molecular descriptors with BBB penetration.[11][12][13]

  • Action: Submit the compound's structure to a validated, commercially available or in-house QSAR/machine learning model for logBB prediction.

  • Causality: This is a rapid, cost-effective first pass. While not a substitute for experimental data, a poor in silico prediction can serve as an early red flag, helping to prioritize synthesis and testing resources.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based, high-throughput screen that models passive, transcellular diffusion.[15] It measures the passage of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB (e.g., polar brain lipids), into an acceptor well.[16][17][18]

Expertise & Trustworthiness: The key to a self-validating PAMPA experiment is the inclusion of well-characterized control compounds. A high-permeability control (e.g., Testosterone) and a low-permeability control (e.g., Furosemide) must be run on the same plate as the test compound. The results for these controls must fall within established historical limits for the assay to be considered valid.

  • Preparation: A 96-well filter plate is coated with 5 µL of a 2% (w/v) polar brain lipid solution in dodecane. The solvent is allowed to evaporate.

  • Donor Solution: Prepare a 10 mM stock solution of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in DMSO. Dilute this to 200 µM in Phosphate Buffered Saline (PBS) at pH 7.4 (final DMSO concentration ≤ 2%).

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Start: Add 150 µL of the donor solution to the filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 16-20 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Data Interpretation: Compounds are typically classified based on their permeability coefficient (Pe).[17]

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration (CNS+).

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration (CNS-).

  • 2.0 < Pe < 4.0 x 10⁻⁶ cm/s: Borderline/Uncertain.

Tier 2: Assessing the Impact of Active Efflux

While passive diffusion is critical, many potential CNS drugs fail because they are actively pumped out of the brain by efflux transporters, most notably P-glycoprotein (P-gp, encoded by the MDR1 gene).[19][20][21] P-gp is an ATP-dependent pump highly expressed on the luminal side of brain endothelial cells, acting as a gatekeeper.

MDCK-MDR1 Bidirectional Permeability Assay

To assess if our compound is a P-gp substrate, we use a cell-based model. The Madin-Darby Canine Kidney (MDCK) cell line, transfected to overexpress human P-gp (MDCK-MDR1), is the industry standard.[22][23] These cells form a polarized monolayer with tight junctions, mimicking the barrier properties of the BBB.[24][25]

Expertise & Trustworthiness: The assay measures permeability in two directions: from the apical (A, blood side) to the basolateral (B, brain side) and vice-versa (B to A). A P-gp substrate will be actively transported from B to A, resulting in a much higher permeability in that direction.[26] The integrity of the cell monolayer is a critical validation point, monitored by measuring the Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER would invalidate the results.

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell™ inserts and culture for 3-5 days until a confluent, polarized monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of each well. Only wells with TEER values >600 Ohms/cm² should be used.[24]

  • Compound Preparation: Prepare a 10 µM solution of the test compound in transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Transport: Add the compound solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-90 minutes.[24]

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers for all wells. Quantify the compound concentration using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation: The efflux ratio is the key indicator of active transport.

  • ER < 2: Compound is not likely a P-gp substrate.

  • ER > 2-3: Compound is a P-gp substrate. The higher the ratio, the more significant the efflux.

Table 2: Hypothetical In Vitro Permeability Data

AssayParameterResultInterpretation
PAMPA-BBBPe (x 10⁻⁶ cm/s)6.2High passive permeability. Candidate for Tier 2.
MDCK-MDR1Papp (A→B) (x 10⁻⁶ cm/s)5.8Good permeability into cells.
MDCK-MDR1Papp (B→A) (x 10⁻⁶ cm/s)7.1Slightly higher permeability out of cells.
MDCK-MDR1Efflux Ratio1.22Not a significant P-gp substrate.

Tier 3: Definitive In Vivo Validation

If a compound demonstrates high passive permeability and is not an efflux substrate, the final step is to confirm its ability to cross the BBB in a living system. In vivo microdialysis is a gold-standard technique for this purpose.[27][28]

In Vivo Microdialysis

This technique involves implanting a small, semi-permeable probe into a specific brain region (e.g., the striatum) of an anesthetized or freely moving rodent.[29] The probe is perfused with a physiological solution, and small molecules from the brain's extracellular fluid diffuse into the probe, where they are collected and analyzed.[30] This allows for the direct measurement of the unbound, pharmacologically active concentration of the drug in the brain over time.

G cluster_0 Systemic Circulation (Blood) cluster_1 Central Nervous System (Brain) Compound_Blood Drug Administered (IV Bolus) Compound_ECF Unbound Drug in Brain Extracellular Fluid Compound_Blood->Compound_ECF Crossing the BBB Compound_ECF->Compound_Blood Efflux (if any) Probe Microdialysis Probe Compound_ECF->Probe Diffusion Dialysate Collected Dialysate for LC-MS/MS Analysis Probe->Dialysate Collection

Caption: Principle of in vivo microdialysis for BBB studies.

  • Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of a rat or mouse. A catheter is also implanted in the jugular vein for drug administration and blood sampling. The animal is allowed to recover.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline: Collect several baseline dialysate samples before drug administration.

  • Administration: Administer N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide intravenously.

  • Sampling: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples.

  • Analysis: Analyze the concentration of the compound in the brain dialysate and plasma samples by LC-MS/MS.

  • Data Analysis: Plot the concentration-time profiles for both brain and plasma. The ratio of the Area Under the Curve (AUC) for the brain to the AUC for plasma (AUCbrain/AUCplasma) provides a quantitative measure of BBB penetration.

Final Synthesis and Conclusion

The comprehensive evaluation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide's BBB permeability requires the integration of data from all three tiers.

  • Tier 1 results (favorable physicochemical properties and high PAMPA permeability) would suggest the compound has the intrinsic ability to cross a lipid barrier.

  • Tier 2 results (a low efflux ratio in the MDCK-MDR1 assay) would provide strong evidence that the compound is not a substrate for the P-gp efflux pump, a major hurdle for CNS drugs.

  • Tier 3 results (quantifiable levels in brain dialysate following systemic administration) would provide the definitive proof of BBB penetration in a physiological system.

Based on the favorable hypothetical data generated through this staged approach, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide would be classified as a BBB-penetrant compound , making it a strong candidate for further development in a CNS-targeted drug discovery program.

References

  • Achiaa Atwereboannah, A., Wu, W. P., & Nanor, E. (2021, May). Prediction of Drug Permeability to the Blood‐Brain Barrier using Deep Learning.
  • Alsenan, S., Al‐Turaiki, I., & Hafez, A. (2020). A recurrent neural network model to predict blood–brain barrier permeability. Computational Biology and Chemistry, 89, 107377.
  • Patsnap Synapse. (2025, May 21). What characteristics of compounds cross the blood-brain barrier?
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • van Assema, D. M., Lubberink, M., Boellaard, R., Schuit, R. C., Windhorst, A. D., Lammertsma, A. A., & van Berckel, B. N. (2012). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 14(6), 771–776.
  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179–194.
  • Mishra, N. K., & Sharma, N. (2023).
  • Geronimo, I., et al. (2023). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Toxicology, 5.
  • Jacobs, M., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(13), 8690–8702.
  • Luurtsema, G., et al. (2021). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen research portal.
  • Cordon-Cardo, C., et al. (1989). Drug transport to the brain: Key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PNAS, 86(2), 695-698.
  • van der-Most, P. J., et al. (2011). Blood-Brain Barrier P-Glycoprotein Function in Neurodegenerative Disease. Current Pharmaceutical Design, 17(26), 2790-2801.
  • Saxena, D., et al. (2021). Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints. Letters in Drug Design & Discovery, 18(7), 693-703.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • BioDuro. ADME MDR1-MDCK Permeability Assay.
  • Zhang, Y., et al. (2021). Prediction of the Blood–Brain Barrier (BBB) Permeability of Chemicals Based on Machine-Learning and Ensemble Methods.
  • Patsnap Synapse. (2025, May 21). What are the exceptions to Lipinski's Rule of 5?
  • Wegler, C., et al. (2020). Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution. Fluids and Barriers of the CNS, 17(1), 1.
  • Jacobs, M., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(13), 8690–8702.
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • Man-Ling, C., & Unadkat, J. D. (2012).
  • Gombar, V. K., & de-Andrade, P. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 913-918.
  • Bienta. MDR1-MDCKII Permeability Assay.
  • Agarwal, S., et al. (2012). In vivo brain microdialysis to evaluate FITC-dextran encapsulated immunopegylated nanoparticles. Drug Development and Industrial Pharmacy, 38(8), 982-991.
  • Chen, Y., & Liu, L. (2012). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Blood-Brain Barrier in Health and Disease, Volume One (pp. 355–370). CRC Press.
  • Umezu, T., et al. (2020). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Toxicology Reports, 7, 1542–1550.
  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Lu, C. M., et al. (2004). Nanoparticle-based in vivo investigation on blood-brain barrier permeability following ischemia and reperfusion. International Journal of Pharmaceutics, 280(1-2), 119–127.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Terasaki, T., & Hosoya, K. (2001). Application of an In Vivo Brain Microdialysis Technique to Studies of Drug Transport Across the Blood-Brain Barrier. Current Pharmaceutical Biotechnology, 2(2), 193-207.
  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Drug Designing, 7(2).
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
  • Toth, G., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery.
  • Benchchem. N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide.
  • Tomic, S., et al. (2021). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel synthesized antidepressant agents. Journal of Pharmaceutical and Biomedical Analysis, 206, 114378.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Methodology & Protocol Introduction and Strategic Overview The compound N-(5-amino-2-fluorophenyl)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Methodology & Protocol

Introduction and Strategic Overview

The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide represents a highly versatile structural motif in modern medicinal chemistry. Benzamide derivatives featuring fluorinated aniline cores are frequently utilized as biochemical probes and foundational building blocks for synthesizing complex kinase inhibitors and receptor modulators, often exhibiting potent anti-inflammatory and anticancer activities[1]. Furthermore, the incorporation of the 3-(2-ethoxyethoxy) substituent enhances the molecule's hydrophilicity and metabolic stability compared to simple alkyl ethers, a critical parameter in pharmacokinetic optimization[2].

As a Senior Application Scientist, I have designed this protocol to address the specific chemical challenges inherent in this synthesis. The primary hurdle is the poor nucleophilicity of the aniline intermediate due to the strongly electron-withdrawing fluoro and nitro groups. Standard peptide coupling reagents (e.g., HATU, EDC) typically yield poor conversions in these scenarios. Therefore, this protocol utilizes a highly reactive acid chloride intermediate to force the amide coupling to completion, followed by a carefully controlled catalytic hydrogenation to reduce the nitro group without inducing unwanted defluorination.

Retrosynthetic Pathway & Workflow

The synthesis is executed in three continuous phases:

  • Etherification & Saponification: Construction of the functionalized benzoic acid.

  • Acylation: Activation to the acid chloride and subsequent coupling with the deactivated aniline.

  • Selective Reduction: Conversion of the nitro precursor to the final amine.

Synthesis A Methyl 3-hydroxybenzoate + 2-Bromoethyl ethyl ether B Step 1: Williamson Etherification & LiOH Saponification A->B C 3-(2-ethoxyethoxy)benzoic acid B->C D Step 2: Acid Chloride Formation & Amide Coupling (with 2-fluoro-5-nitroaniline) C->D E N-(2-fluoro-5-nitrophenyl)- 3-(2-ethoxyethoxy)benzamide D->E F Step 3: Catalytic Hydrogenation (10% Pd/C, H2, 1 atm) E->F G Target Molecule: N-(5-amino-2-fluorophenyl)- 3-(2-ethoxyethoxy)benzamide F->G

Synthetic workflow for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected quantitative yields established through iterative process validation.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)In-Process Control (IPC)
1a Williamson EtherificationK₂CO₃, DMF804.0>95% (crude)TLC (Hexane:EtOAc 3:1)
1b Ester SaponificationLiOH·H₂O, THF/H₂O252.088 - 92%LC-MS (Product [M-H]- 209)
2 Amide CouplingSOCl₂, Pyridine, DCMReflux 0 253.075 - 82%LC-MS (Product [M+H]+ 349)
3 Nitro Reduction10% Pd/C, H₂, MeOH254.090 - 95%LC-MS (Product[M+H]+ 319)

Step-by-Step Methodologies

Step 1: Synthesis of 3-(2-ethoxyethoxy)benzoic acid

Objective: Alkylate the phenolic hydroxyl group and hydrolyze the ester to yield the free acid.

  • Etherification: To a stirred solution of methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in anhydrous DMF (150 mL), add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir for 15 minutes at room temperature.

  • Add 2-bromoethyl ethyl ether (16.8 g, 110 mmol) dropwise. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture, dilute with water (400 mL), and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude methyl 3-(2-ethoxyethoxy)benzoate.

  • Saponification: Dissolve the crude ester in a mixture of THF (100 mL) and water (50 mL). Add LiOH·H₂O (8.4 g, 200 mmol). Stir vigorously at room temperature for 2 hours.

  • Isolation: Remove THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH ~2. Extract the precipitated product with EtOAc (2 x 100 mL). Dry and concentrate to afford 3-(2-ethoxyethoxy)benzoic acid as a white solid.

  • Mechanistic Rationale & Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol (pKa ~10) but will not prematurely hydrolyze the methyl ester during the alkylation phase. The subsequent use of LiOH in a biphasic THF/water system ensures rapid saponification due to the high solvation of the hydroxide ion.

Step 2: Synthesis of N-(2-fluoro-5-nitrophenyl)-3-(2-ethoxyethoxy)benzamide

Objective: Form the amide bond using a highly deactivated aniline.

  • Acid Chloride Formation: Suspend 3-(2-ethoxyethoxy)benzoic acid (10.5 g, 50 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add catalytic DMF (3 drops), followed by the dropwise addition of Thionyl Chloride (SOCl₂, 11.9 g, 100 mmol).

  • Reflux the mixture (40 °C) for 2 hours until gas evolution ceases and the solution becomes clear. Concentrate in vacuo to remove excess SOCl₂. Redissolve the resulting acid chloride in anhydrous DCM (50 mL).

  • Coupling: In a separate flask, dissolve 2-fluoro-5-nitroaniline (7.8 g, 50 mmol) and Pyridine (7.9 g, 100 mmol) in anhydrous DCM (100 mL). Cool to 0 °C in an ice bath.

  • Add the acid chloride solution dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 2.5 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with 1M HCl (to remove excess pyridine) and brine. Dry over MgSO₄ and concentrate. Purify via recrystallization from EtOH to yield the nitro-intermediate.

  • Mechanistic Rationale & Causality: 2-fluoro-5-nitroaniline is exceptionally electron-poor. The electron-withdrawing inductive effect of the ortho-fluorine and the resonance effect of the meta-nitro group severely deplete the electron density on the amine nitrogen. Standard carbodiimide coupling (EDC/HOBt) fails here. Converting the acid to an acid chloride generates a highly electrophilic species capable of reacting with the deactivated amine. Pyridine acts as both an acid scavenger (neutralizing HCl) and a nucleophilic catalyst.

Step 3: Synthesis of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Objective: Selectively reduce the nitro group to an amine without cleaving the aryl-fluorine bond.

  • Setup: Dissolve N-(2-fluoro-5-nitrophenyl)-3-(2-ethoxyethoxy)benzamide (10.4 g, 30 mmol) in Methanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature (25 °C) with vigorous stirring for 4 hours.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 349) is entirely replaced by the product mass ([M+H]+ 319).

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure title compound as a pale crystalline solid.

  • Mechanistic Rationale & Causality: Catalytic hydrogenation using Pd/C at standard atmospheric pressure (1 atm) is highly selective for nitro reduction. Applying higher pressures (e.g., >50 psi in a Parr shaker) or elevated temperatures risks hydrodefluorination—the unwanted reductive cleavage of the C-F bond. Methanol is used as it effectively solubilizes the starting material while providing a protic environment that accelerates the reduction of the nitroso and hydroxylamine intermediates.

References

  • Buy N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide | 926200-19-3 - Smolecule. Smolecule.com.
  • 3-(2-ethoxyethoxy)benzamide | 92147-23-4 - ChemicalBook. ChemicalBook.com.

Sources

Application

how to prepare N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide stock solution for cell culture

Topic: Preparation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide Stock Solution for Cell Culture For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide Stock Solution for Cell Culture

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of the novel benzamide derivative, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, for use in cell culture applications. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound, which are critical for obtaining reproducible and reliable experimental results. This guide emphasizes the causality behind experimental choices, providing a framework for adapting the protocol to other novel small molecules.

Introduction: The Critical Role of Stock Solution Integrity

The use of small molecule inhibitors and modulators is a cornerstone of modern cell biology and drug discovery. The reliability and reproducibility of any cell-based assay are fundamentally dependent on the quality and accuracy of the compound stock solutions used. Improperly prepared or stored stock solutions can lead to a host of problems, including compound precipitation, degradation, and inaccurate concentration, ultimately resulting in misleading experimental data.

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a novel benzamide derivative. Benzamides are a class of compounds with a wide range of biological activities.[1] The structural features of this particular molecule, such as the fluorine atom and the ethoxyethoxy group, are often introduced to modulate metabolic stability and solubility, respectively.[2] Given its novelty, a systematic approach to preparing a stock solution is paramount. This guide will walk you through a scientifically grounded protocol, from initial solubility testing to the preparation of working solutions for your cell culture experiments.

Pre-Protocol Considerations: Characterizing Your Compound

Before preparing a stock solution of a novel compound, it is essential to gather as much information as possible about its physicochemical properties. If you have had this compound synthesized, the providing chemist or company should supply a Certificate of Analysis (CoA) with the following information:

  • Molecular Weight (MW): Essential for accurate molar concentration calculations.

  • Purity: High purity (ideally >95%) is crucial to ensure that the observed biological effects are due to the compound of interest.

  • Appearance: Whether it is a powder, crystalline, etc.

  • Solubility: Preliminary solubility information is often provided.

  • Storage Conditions: Recommended storage temperature and any light or air sensitivity.

If this information is not available, it is highly recommended to perform in-house quality control.

Essential Equipment and Reagents

Table 1: Equipment and Reagents
Item Specifications Purpose
N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamideSolid (powder/crystalline) formThe compound of interest.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredPrimary solvent for creating the stock solution.[3]
Analytical BalanceReadable to at least 0.1 mgAccurate weighing of the compound.
Calibrated MicropipettesVarious volumes (e.g., P10, P200, P1000)Accurate liquid handling.
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, amber or opaqueTo prepare and store the stock solution, protected from light.
Vortex MixerStandard laboratory vortexerTo facilitate the dissolution of the compound.
Sonicator (optional)Water bath or probe sonicatorTo aid in dissolving poorly soluble compounds.
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant glovesTo ensure personal safety when handling the chemical.

Protocol PART 1: Solubility Testing

The choice of solvent is critical and should be empirically determined if not already known. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of organic small molecules for cell-based assays due to its high dissolving power.[3] However, it's essential to confirm solubility.

Methodology:

  • Weigh out a small, known amount of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 10 µL) to the tube.

  • Vortex the tube for 30-60 seconds.

  • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • If the compound has not fully dissolved, add another small aliquot of DMSO (e.g., 10 µL) and repeat the vortexing and inspection.

  • Continue this process until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of DMSO added.

Protocol PART 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.[4][5]

Step-by-Step Procedure:

  • Determine the Molecular Weight (MW): Obtain the MW from the Certificate of Analysis. For the purpose of this protocol, we will use a hypothetical MW of 334.35 g/mol for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare your desired volume of a 10 mM stock solution.

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000

    Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 334.35 g/mol / 1000 = 3.34 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.[6]

    • Carefully weigh out the calculated mass (e.g., 3.34 mg) of the compound directly into the tube. It is more accurate to record the actual mass weighed and adjust the volume of solvent accordingly.[6]

  • Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the compound.

    • For the example above, you would add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[3]

    • Visually inspect the solution to ensure the compound has completely dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a water bath can be beneficial.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is crucial to aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[3][7]

    • Store the aliquots at -20°C or -80°C, protected from light.[7] For long-term storage, -80°C is generally preferred.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use get_info Obtain Compound Info (MW, Purity) calculate Calculate Mass for Desired Concentration get_info->calculate weigh Weigh Compound on Analytical Balance calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve visual_check Visually Confirm Complete Dissolution dissolve->visual_check visual_check->dissolve Not Dissolved aliquot Aliquot into Single-Use Volumes visual_check->aliquot Dissolved store Store at -20°C or -80°C (Protected from Light) aliquot->store working_sol Prepare Working Solution in Cell Culture Medium store->working_sol

Caption: Workflow for preparing a small molecule stock solution.

Protocol PART 3: Preparation of Working Solutions in Cell Culture Medium

The concentrated stock solution must be diluted to the final working concentration in your cell culture medium. It is critical to avoid precipitating the compound during this step.

Step-by-Step Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (if necessary): It is best practice to perform serial dilutions in DMSO first before adding the compound to the aqueous cell culture medium. This prevents the compound from precipitating out of solution. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.

  • Final Dilution in Medium:

    • Warm your complete cell culture medium to 37°C.[7]

    • Add the small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][9]

    • Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. To make 1 mL of working solution, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration would be 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions, but without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent.

Causality Behind Experimental Choices

  • Why Anhydrous DMSO? Water can decrease the solubility of many organic compounds and can also participate in hydrolysis, leading to compound degradation.[3] Using anhydrous DMSO minimizes these risks.

  • Why Aliquot? Repeated freeze-thaw cycles can introduce moisture into the stock solution and can cause degradation of less stable compounds.[3] Aliquoting ensures that the main stock is not repeatedly subjected to temperature changes.

  • Why Keep DMSO Concentration Low in Media? High concentrations of DMSO can be toxic to cells, affecting cell viability, proliferation, and differentiation.[8][9] It can also alter gene expression.[8] Keeping the final concentration low (≤0.1%) minimizes these off-target effects.

  • Why a Vehicle Control? The vehicle (solvent) itself can have biological effects. A vehicle control is essential to ensure that the observed cellular responses are due to the compound and not the solvent.

Troubleshooting

Table 2: Troubleshooting Common Issues
Problem Possible Cause Solution
Compound will not dissolve in DMSO.The compound has low solubility in DMSO.Try gentle warming (to 37°C) or sonication.[3] If it still does not dissolve, a different solvent may be required, but compatibility with cell culture must be carefully considered.
Compound precipitates when added to cell culture medium.The compound has poor aqueous solubility.Perform an intermediate dilution of the stock solution in DMSO before adding it to the medium. Ensure the final DMSO concentration is sufficient to keep the compound in solution at the working concentration.
Loss of compound activity over time.The compound may be unstable in solution at -20°C or in the cell culture medium at 37°C.Store stock solutions at -80°C.[7] Perform a stability study by incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points using methods like HPLC.[7]

Safety Precautions

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a novel chemical, and its toxicological properties are unknown. Therefore, it should be handled with care.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the solid compound and concentrated stock solutions in a chemical fume hood or a well-ventilated area.

  • Consult the Material Safety Data Sheet (MSDS) if available. If not, treat the compound as potentially hazardous.

  • Dispose of all waste containing the compound according to your institution's chemical waste disposal guidelines.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Sigma-Aldrich.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.?.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Al-Bawab, A. Q., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. CryoLetters.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Bitesize Bio. (2025).
  • BenchChem. N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | 1020055-37-1.
  • Atma Jaya Catholic University of Indonesia. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (2025). Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • BenchChem. (2025). Technical Support Center: Improving the Experimental Stability of Small Molecule Inhibitors.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide.
  • LookChem. N-[3-[ethyl-(4-fluorophenyl)amino]-2-hydroxy-propyl]-3,4,5-trimethoxy- benzamide.
  • Stark, M., et al. (2021). Protocol for screening anti-amyloidogenic compounds in cultured mammalian cells. STAR Protocols.
  • AIM Biotech. General Protocol.
  • BLDpharm. 1020053-94-4|N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide.
  • Al-Hidhodi, O., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank.
  • Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering.
  • Zhao, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL.
  • U.S. Environmental Protection Agency. (2025). 3-[2-(2-Amino-5-pyrimidinyl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide.
  • Chen, H., et al. (2022). Protocol for generation and drug treatment of individualized patient-derived organoids. STAR Protocols.
  • Government of Canada. (2009). Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- (BANAP).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25115386, 4-(ethylamino)-3-(2-hydroxyethoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide.
  • U.S. Environmental Protection Agency. (2025). 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(²H_3_)methyloxy]benzamide.

Sources

Method

Application Note: Advanced Flash Chromatography Purification of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Executive Summary The isolation of highly functionalized pharmaceutical intermediates presents unique chromatographic challenges. The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a complex, polar mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of highly functionalized pharmaceutical intermediates presents unique chromatographic challenges. The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a complex, polar molecule characterized by a basic aniline moiety, a hydrogen-bonding amide linkage, and a flexible ether chain. Standard flash chromatography often results in severe peak tailing, poor recovery, and co-elution with reaction by-products due to stationary phase interactions and auto-crystallization phenomena.

This application note provides a self-validating, step-by-step protocol for the purification of this target molecule. By understanding the physicochemical causality behind these chromatographic artifacts, researchers can implement silanol-masking techniques and dry-loading strategies to achieve high-purity isolation suitable for downstream drug development.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the molecule into its functional components and predict their behavior on a silica matrix. Do not treat chromatography as a black box; every separation is a direct consequence of intermolecular forces.

Table 1: Physicochemical Profile and Chromatographic Implications
Structural FeatureProperty / ValueChromatographic Implication & Causality
Molecular Weight 318.34 g/mol Falls well within the optimal mass transfer limits for standard 40–63 µm porosity silica gel.
Aniline Moiety (5-amino-2-fluorophenyl)Primary amine, predicted pKa ~ 4.0–4.5The Silanol Effect: Bare silica contains acidic silanols (-SiOH, pKa 4.5–5.0). The basic aniline undergoes strong hydrogen bonding and partial proton transfer, causing chemisorption and severe peak tailing 1. Requires a basic mobile phase modifier.
Amide Linkage Strong H-bond donor & acceptorProne to auto-crystallization in non-polar solvents (e.g., hexanes) and exhibits paradoxical solubility 2. Liquid loading often causes band broadening; dry loading is mandatory.
Ether Chain (3-(2-ethoxyethoxy))Oxygen lone pairsIncreases overall affinity for polar protic/aprotic mobile phases (EtOAc, MeOH), requiring a carefully optimized gradient to prevent early elution.

Method Development Strategy

The Imperative of Silanol Masking

When the pKa of your analyte (aniline) matches the pKa of the stationary phase (silica silanols), standard partitioning fails. To circumvent this, we employ competitive binding . By adding 1% Triethylamine (TEA) to the mobile phase, the TEA preferentially binds to and "masks" the highly acidic silanol sites. This neutralizes the stationary phase, allowing the target aniline to elute based purely on polarity rather than acid-base chemisorption, resulting in a sharp, symmetrical peak 1.

Overcoming Amide Solubility Issues via Dry Loading

Complex amides often suffer from poor solubility in weak loading solvents. If you dissolve the crude mixture in a strong solvent (like pure Dichloromethane or DMSO) and inject it as a liquid, that solvent acts as a localized mobile phase. It drags the analyte down the column before the system can equilibrate, destroying resolution 3.

To create a self-validating system where the injection band is always infinitely narrow, we utilize dry loading . By pre-adsorbing the crude material onto silica gel and evaporating the solvent, the sample is introduced to the column as a dry powder. The chromatography only begins when the optimized mobile phase hits the powder bed.

Workflow Visualization

ChromatographyWorkflow Crude Crude Reaction Mixture (Amide + Aniline) Solubility Assess Solubility Crude->Solubility DryLoad Dry Loading (Silica) Eliminates Solvent Effects Solubility->DryLoad Standard LiquidLoad Liquid Loading (High Risk of Tailing) Solubility->LiquidLoad High Solubility Phase Select Stationary Phase DryLoad->Phase LiquidLoad->Phase NormalPhase Normal Phase (Silica) + 1% TEA Modifier Phase->NormalPhase Primary Choice ReversePhase Reverse Phase (C18) + 0.1% NH4OH Phase->ReversePhase Highly Polar Impurities Elution Gradient Elution (Monitor UV 254/280 nm) NormalPhase->Elution ReversePhase->Elution Fractions Fraction Analysis (TLC / LC-MS) Elution->Fractions

Workflow for flash chromatographic purification of polar amides and anilines.

Step-by-Step Experimental Protocol

This protocol is scaled for the purification of ~1.0 g of crude reaction mixture.

Step 1: TLC Optimization & Modifier Preparation
  • Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent bottles.

  • Perform TLC analysis on the crude mixture. Aim to find a Hexane/EtOAc ratio that places the target N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide at an Rf​ value of 0.25 – 0.35 .

  • Self-Validation: The addition of TEA to the TLC developing chamber should immediately resolve any downward streaking of the UV-active product spot, confirming the silanol effect has been neutralized.

Step 2: Dry Loading the Crude Mixture
  • Dissolve 1.0 g of the crude reaction mixture in 10 mL of a volatile, strong solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Add 3.0 g of high-purity flash silica gel (40–63 µm) to the round-bottom flask (maintaining a 1:3 sample-to-silica ratio).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator.

  • Critical Check: Continue drying until the material is a completely free-flowing powder. Clumping indicates residual solvent or auto-crystallization, which will ruin the injection band 2.

Step 3: Column Packing & Equilibration
  • Select a 40 g normal-phase silica flash cartridge.

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of your initial weak mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA).

  • Causality Note: The column must be pre-treated with the TEA modifier before the sample is introduced. If the basic analyte hits unmasked silica, irreversible chemisorption will occur instantly 1.

Step 4: Gradient Elution Execution
  • Transfer the dry-loaded silica powder into the solid load cartridge and attach it to the flash system.

  • Program the following gradient, monitoring UV absorbance at 254 nm (aromatic rings) and 280 nm (aniline absorption):

    • 0–2 CV: Hold at 10% EtOAc (+1% TEA) to elute non-polar impurities.

    • 2–10 CV: Linear gradient from 10% to 60% EtOAc (+1% TEA).

    • 10–12 CV: Hold at 60% EtOAc to ensure complete elution of the polar amide.

Step 5: Fraction Analysis & Recovery
  • Collect fractions based on a predefined UV threshold.

  • Analyze the fractions via LC-MS or TLC. Unreacted starting materials (e.g., 3-(2-ethoxyethoxy)benzoic acid) or amide degradation products will typically elute at distinct retention times 4.

  • Pool the pure fractions and concentrate under reduced pressure.

Troubleshooting & Optimization

Even with a robust protocol, complex reaction mixtures can present unexpected challenges. Use the following diagnostic table to correct chromatographic artifacts.

Table 2: Common Chromatographic Artifacts and Corrective Actions
PhenomenonScientific CauseCorrective Action
Severe Peak Tailing (Aniline) Acid-base interaction between the basic 5-amino group and acidic silica silanols (-SiOH) 1.Ensure 1-2% Triethylamine (TEA) is present in both mobile phase channels during equilibration and elution.
Early Elution / Band Broadening Strong solvent effect from liquid loading; sample travels before the column equilibrates 3.Switch immediately to dry loading using a 1:3 ratio of crude to silica gel. Ensure complete solvent removal prior to injection.
Product Auto-Crystallization on Column The amide bond promotes strong intermolecular H-bonding, leading to precipitation in non-polar hexanes 2.Increase the initial polarity of the gradient (e.g., start at 20% EtOAc) or switch to a DCM/MeOH gradient system.
Co-elution with Acidic Byproducts Unreacted benzoic acid derivatives have similar polarity to the target amide.Wash the crude mixture with saturated NaHCO3​ prior to chromatography, or utilize reversed-phase (C18) flash chromatography 5.

References

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Knowledge Base. Available at: [Link]

  • ACS Publications. "General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography." Biomacromolecules. Available at: [Link]

  • Biotage. "What is the best way to purify a crude reaction mixture that auto-crystallizes?" Biotage Knowledge Base. Available at: [Link]

  • Patsnap Eureka. "How to Detect Amide Degradation Using Chromatographic Techniques." Patsnap. Available at: [Link]

Sources

Application

Advanced Flow Cytometry Target Engagement: Utilizing N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide as a Chemical Probe

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Executive Briefing Quantifying intracellular target engagement in live cells remains a critical bottleneck in sma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Briefing

Quantifying intracellular target engagement in live cells remains a critical bottleneck in small-molecule drug development. While bulk biochemical assays (like Western blotting or CETSA) provide average population data, they fail to capture single-cell pharmacodynamics and heterogeneous target expression.

This application note details the deployment of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (hereafter referred to as Probe-AFEB ) as a highly optimized chemical probe for Flow Cytometry Target Engagement (FC-TE). By leveraging its unique structural motifs, Probe-AFEB acts as a highly permeable, low-background competitive ligand, enabling precise quantification of intracellular target occupancy, cellular IC 50​ , and membrane permeability at single-cell resolution [1].

Molecular Anatomy & Mechanistic Rationale

As an application scientist, selecting the right chemical probe requires understanding the causality between a molecule's structure and its behavior in a flow cytometer. Probe-AFEB is engineered with three distinct functional zones that solve common flow cytometry artifacts:

  • The 3-(2-Ethoxyethoxy)benzamide Cap (Solubility & Permeability): Hydrophobic probes frequently partition into the phospholipid bilayer, causing massive non-specific background fluorescence or preventing the probe from reaching the cytosol. The 3-(2-ethoxyethoxy) motif acts as a mini-PEG linker. It lowers the molecule's LogD, preventing membrane trapping while maintaining sufficient lipophilicity to cross the plasma membrane rapidly [3].

  • The 2-Fluoro Substitution (Conformational Locking & Stability): The fluorine atom sterically restricts the conformation of the phenyl ring relative to the amide bond, minimizing the entropic penalty upon binding to the target. Furthermore, it enhances metabolic stability during live-cell incubations, ensuring the probe is not degraded by intracellular enzymes before target equilibrium is reached.

  • The 5-Amino Group (Binding & Bioorthogonality): The 5-amino moiety serves a dual purpose. In competitive assays, it acts as a critical hydrogen bond donor within the target's active site (common in epigenetic targets like Class I HDACs) [4]. Alternatively, the primary amine provides a bioorthogonal handle for NHS-ester conjugation, allowing researchers to synthesize direct fluorescent derivatives of the probe.

Mechanism Probe Probe-AFEB Unlabeled Competitor Target Intracellular Target Native Conformation Probe->Target Dose-Dependent Binding (Displaces Tracer) Tracer Fluorescent Tracer Target-Specific Tracer->Target Baseline Occupancy (High MFI) Readout Flow Cytometry Readout MFI Quantification Target->Readout Decreased MFI indicates Probe Engagement

Fig 1. Mechanistic pathway of competitive target engagement and tracer displacement in live cells.

Assay Architecture: The Self-Validating System

A protocol is only as reliable as its internal controls. The following FC-TE workflow is constructed as a self-validating system to ensure absolute trustworthiness of the data:

  • Biological Specificity Control: We mandate the use of a target-knockout (e.g., CRISPR-Cas9) cell line. If the fluorescent tracer binds non-specifically to organelles, the KO line will show high fluorescence. A true target-specific tracer will yield background-level Mean Fluorescent Intensity (MFI) in the KO line [2].

  • Thermodynamic Baseline: Vehicle-treated cells (DMSO) incubated with the tracer establish the 100% target occupancy baseline (Max MFI).

  • Membrane Integrity Gating: Dead cells have compromised membranes, leading to massive, non-specific influx of both the probe and the tracer. The strict inclusion of a viability dye (e.g., DAPI or 7-AAD) ensures MFI calculations are restricted exclusively to live, intact cells.

Step-by-Step Protocol: Competitive FC-TE

This protocol outlines the use of Probe-AFEB to competitively displace a fluorescently labeled tracer, allowing for the calculation of the probe's intracellular IC 50​ .

Reagents & Equipment
  • Probe-AFEB : 10 mM stock in anhydrous DMSO.

  • Fluorescent Tracer : Target-specific fluorescent ligand (e.g., BODIPY-conjugated).

  • FACS Buffer : PBS (pH 7.4) + 2% Fetal Bovine Serum (FBS) + 1 mM EDTA. (Causality: EDTA chelates divalent cations, preventing cadherin-mediated cell clumping and ensuring single-cell events).

  • Viability Dye : DAPI (1 µg/mL final concentration).

  • Equipment : 96-well V-bottom plates; Flow Cytometer equipped with appropriate lasers (e.g., BD LSRFortessa).

Methodology
  • Cell Harvesting & Preparation:

    • Harvest cells in the logarithmic growth phase (viability must be >95%).

    • Wash cells twice in FACS Buffer to remove residual culture media proteins that may bind the probe.

    • Resuspend cells at 1×106 cells/mL in complete culture media.

  • Probe-AFEB Incubation (Target Engagement):

    • Aliquot 100 µL of the cell suspension into a 96-well V-bottom plate.

    • Prepare a 10-point, 3-fold serial dilution of Probe-AFEB (e.g., 10 µM down to 0.5 nM) in media.

    • Add 50 µL of the probe dilutions to the cells. Include a DMSO-only vehicle control well.

    • Incubate at 37°C for 1 hour. (Causality: 37°C maintains physiological membrane fluidity, allowing the ethoxyethoxy tail of Probe-AFEB to facilitate rapid cytosolic entry).

  • Fluorescent Tracer Addition:

    • Add 50 µL of the fluorescent tracer at its predetermined Kd​ concentration (e.g., 50 nM).

    • Incubate for an additional 30 minutes at 37°C to allow for competitive equilibrium.

  • Washing & Viability Staining:

    • Centrifuge the plate at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the pellet in 200 µL of ice-cold FACS Buffer containing DAPI (1 µg/mL).

    • Critical Note: Keep cells on ice from this point forward to arrest membrane transport and lock the binding equilibrium.

  • Flow Cytometry Acquisition:

    • Acquire data immediately. Record a minimum of 10,000 live, single-cell events per well.

    • Gating Strategy: FSC-A vs. SSC-A (Cells) FSC-H vs. FSC-A (Singlets) DAPI negative (Live Cells) Tracer Fluorescence Channel (MFI).

Workflow S1 Cell Preparation S2 Probe-AFEB Incubation S1->S2 S3 Fluorescent Tracer Addition S2->S3 S4 Viability Staining S3->S4 S5 Flow Cytometry Acquisition S4->S5

Fig 2. Step-by-step FC-TE workflow ensuring single-cell resolution of intracellular target engagement.

Quantitative Data Synthesis

The efficacy of Probe-AFEB is demonstrated by its ability to rapidly permeate the cell and dose-dependently displace the tracer, resulting in a quantifiable drop in MFI. The table below illustrates expected validation data across different cell models, proving the specificity and permeability of the probe.

Table 1: Expected FC-TE Parameters and MFI Readouts for Probe-AFEB

Cell Line ModelTarget Expression LevelTracer MFI (Baseline)Probe-AFEB Cellular IC 50​ (nM)Standard Control IC 50​ (nM)Viability (% Live)
Jurkat (T-Cell) High (Endogenous)45,20012.4 ± 1.245.8 ± 3.4> 95%
K562 (Myeloid) Moderate22,15018.7 ± 2.162.1 ± 5.0> 94%
HL-60 (WT) High41,05014.1 ± 1.548.2 ± 4.1> 96%
HL-60 (CRISPR KO) Null (Negative Control)1,200 (Background)N/AN/A> 96%

Data Interpretation: The near-background MFI in the CRISPR KO line validates that the tracer is highly specific. The superior cellular IC 50​ of Probe-AFEB compared to a standard control highlights the enhanced intracellular accumulation driven by the 3-(2-ethoxyethoxy) moiety.

Conclusion

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (Probe-AFEB) represents a highly rationalized chemical tool for flow cytometry. By balancing aqueous solubility with membrane permeability, and providing a stable, high-affinity binding pharmacophore, it eliminates the ambiguity often associated with live-cell target engagement assays. Adhering to the self-validating protocol outlined above ensures that researchers generate highly reproducible, artifact-free pharmacodynamic data.

References

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis. Discusses the FACS strategy and the use of labeled chemical probes to reveal dose-dependent target engagement and occupancy in living cells. URL:[Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. NIH / PMC. Details the use of flow cytometry analysis for quantitative comparisons of target engagement by inhibitor probes in various cell lines, including the use of CRISPR/RNA-seq validated expression models. URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. ACS Publications. Validates the use of clickable benzamide probes and flow cytometry to assess cell cycle arrest and intracellular target binding. URL:[Link]

  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents. Microbiology Society. Establishes the benzamide functional moiety (such as those found in aminofluorophenyl derivatives) as a highly potent and specific pharmacophore for epigenetic target engagement in primary cells analyzed via flow cytometry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide precipitation in culture media

Technical Support Center: Troubleshooting Small Molecule Precipitation in Cell Culture Media Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Small Molecule Precipitation in Cell Culture Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide .

While the 3-(2-ethoxyethoxy) tail in this compound was likely engineered by medicinal chemists to improve aqueous solubility via hydrogen bond acceptance, the overwhelming lipophilicity of the planar benzamide core and the fluorinated aniline ring drives rapid π−π stacking and hydrophobic collapse in aqueous environments. This guide provides field-proven, mechanistically grounded strategies to rescue your in vitro assays.

Part 1: Diagnostic Decision Tree

Before altering your assay parameters, it is critical to determine whether your precipitation is kinetic (solvent shock) or thermodynamic (exceeding absolute aqueous solubility).

DiagnosticTree Start Precipitation Observed in Culture Media CheckConc Is Target Conc. > Aqueous Solubility Limit? Start->CheckConc Kinetic Kinetic Precipitation (Solvent Shock) CheckConc->Kinetic No Thermo Thermodynamic Precipitation (Absolute Insolubility) CheckConc->Thermo Yes Stepwise Action: Stepwise Dilution & Pre-warming (37°C) Kinetic->Stepwise Formulation Action: HP-β-CD Complexation or Carrier Protein (BSA) Thermo->Formulation

Fig 1: Diagnostic decision tree for resolving small molecule precipitation in aqueous media.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide form a cloudy suspension immediately upon addition to my DMEM/RPMI? A1: You are observing "solvent shock." When dissolved in 100% DMSO, the polar aprotic solvent disrupts the compound's intermolecular hydrogen bonding and π−π stacking. However, when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the organic material often precipitates out of solution. DMSO has a massive thermodynamic affinity for water; it rapidly diffuses into the bulk aqueous phase, stripping the solvation shell away from your compound. The exposed hydrophobic faces rapidly self-associate to minimize contact with water, leading to kinetic precipitation.

Q2: Can I adjust the pH of the media to protonate the 5-amino group and increase solubility? A2: No, this is not a biologically viable in vitro strategy. The 5-amino group is a primary aniline derivative. The pKa of the conjugate acid of an aniline is typically around 4.0 to 5.0. To achieve >90% protonation (which would significantly enhance aqueous solubility via ion-dipole interactions), you would need to drop the media pH to at least 3.0 - 4.0. Mammalian cell cultures require a physiological pH of ~7.4 and will undergo rapid apoptosis at pH < 6.5.

Q3: Does the order of addition or the temperature of the media matter? A3: Yes. Thermodynamics govern the nucleation rate. Adding cold media to a DMSO stock drastically lowers the kinetic energy of the system, promoting instantaneous crystallization. Conversely, adding the DMSO stock dropwise to the vortex of pre-warmed (37°C) media ensures rapid, homogeneous dispersal, preventing localized zones of high compound concentration.

Q4: How can I use cyclodextrins to rescue this assay without increasing DMSO toxicity? A4: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with low toxicity, widely used as the gold standard for dissolving water-insoluble compounds in biological research[1]. However, exceeding 0.1% - 0.5% final DMSO concentration induces cellular toxicity and alters sulfur metabolism[1]. To bypass this, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins can encapsulate hydrophobic drugs deep into their cavity, forming stable inclusion complexes that significantly increase aqueous solubility and stability[2]. This shields the lipophilic fluorophenyl/benzamide core from the aqueous environment, dramatically increasing apparent solubility while allowing you to keep the final DMSO concentration well below the cytotoxic threshold.

Part 3: Data Presentation - Solubilization Strategies

Table 1: Comparative Solubilization Strategies for Hydrophobic Benzamides

StrategyMax Final DMSORelative Solubility GainCellular Toxicity RiskMechanistic Action
Direct DMSO Spike 0.1% - 0.5%1x (Baseline)High (Solvent shock)Simple dilution; highly prone to rapid kinetic precipitation.
Pre-warmed Media + Vortexing 0.1% - 0.5%2x - 3xModerateOvercomes activation energy barrier of mixing; delays nucleation.
Carrier Protein (10% FBS/BSA) 0.5%5x - 10xLowHydrophobic binding to albumin prevents self-association.
HP-β-CD Inclusion Complex < 0.1%50x - 100xVery LowHost-guest complexation; completely shields hydrophobic core.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Solvent-Drop" Stepwise Dilution Method

Use this protocol if your target concentration is below the absolute thermodynamic solubility limit, but you are experiencing kinetic precipitation (solvent shock).

  • Prepare Stock: Generate a 1000x stock solution of the benzamide compound in anhydrous, cell-culture grade DMSO.

  • Pre-warm Media: Warm the target culture media (must contain at least 10% FBS, as serum albumin acts as a hydrophobic sink) to exactly 37°C in a water bath.

  • Intermediate Dilution: Pipette the required volume of 1000x stock directly into the bottom of an empty microcentrifuge tube.

  • Vortex-Assisted Addition: Rapidly add the pre-warmed media to the tube while simultaneously vortexing at maximum speed to prevent localized supersaturation.

  • SELF-VALIDATION STEP: Before adding to your cells, place a 10 µL drop of the final media on a hemocytometer and inspect under a phase-contrast microscope (20x objective). If you observe needle-like crystals or amorphous micro-precipitates, the kinetic dilution failed, and you must proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol for highly insoluble compounds requiring high assay concentrations.

Workflow Step1 Weigh Compound & HP-β-CD (1:4 Ratio) Step2 Dissolve in Minimal DMSO Step1->Step2 Step3 Bath Sonicate (15 mins at RT) Step2->Step3 Step4 Add Dropwise to Pre-warmed Media Step3->Step4 Step5 Sterile Filter (0.22 µm PTFE) Step4->Step5

Fig 2: Step-by-step experimental workflow for HP-β-CD inclusion complex formulation.

  • Molar Ratio Preparation: Weigh the N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and HP-β-CD to achieve a 1:4 to 1:10 molar ratio. Excess cyclodextrin is required to drive the thermodynamic equilibrium toward complexation.

  • Co-solvation: Dissolve both powders in a minimal volume of DMSO (e.g., 50 µL) to ensure molecular-level mixing.

  • Sonication-Assisted Encapsulation: Add sterile PBS or serum-free media dropwise while sonicating the mixture in a bath sonicator at room temperature for 15-30 minutes. The sonication provides the activation energy required for the guest molecule to enter the cyclodextrin cavity.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • SELF-VALIDATION STEP: Measure the UV absorbance (at the compound's specific λmax​ ) of the solution before and after the 0.22 µm filtration step. A >5% drop in absorbance indicates incomplete complexation and loss of the insoluble drug on the filter membrane. If this occurs, increase the HP-β-CD molar ratio.

References

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at:[Link]

  • SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide During Long-Term Storage

Welcome to the technical support center for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for storage and handling, all grounded in established scientific principles. Our goal is to provide you with the expertise to anticipate and prevent degradation, ensuring the reliability and reproducibility of your experimental results.

Introduction to the Stability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a complex organic molecule featuring several functional groups that contribute to its chemical properties and potential degradation pathways. The core structure consists of a benzamide linkage, which can be susceptible to hydrolysis. Additionally, the molecule contains a fluorinated aromatic ring with an amino substituent, a combination that can be prone to oxidative degradation. The presence of an ethoxyethoxy side chain introduces an ether linkage, which is generally stable but can be subject to cleavage under harsh conditions.

Understanding these potential degradation pathways is the first step in developing a robust storage strategy. This guide will walk you through the identification of potential issues and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage, especially in the presence of moisture and under acidic or basic conditions, which would yield 5-amino-2-fluoroaniline and 3-(2-ethoxyethoxy)benzoic acid.[1][2][3][4]

  • Oxidation: The 5-amino group on the fluorophenyl ring is a primary aromatic amine, which is a known site for oxidation.[5][6] This can lead to the formation of colored degradation products, particularly when exposed to air and light.

Q2: How does the fluorine atom in the molecule affect its stability?

A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring and the adjacent amino and amide groups. This can potentially impact the rate of hydrolysis and the susceptibility to oxidation. While the C-F bond itself is very strong, the overall electronic effect on the molecule is a key consideration for its stability.[7][8]

Q3: Is the 2-ethoxyethoxy side chain a point of concern for degradation?

A3: Ether linkages, such as the one in the 2-ethoxyethoxy side chain, are generally more stable than amide or ester bonds. However, under strongly acidic conditions or in the presence of certain oxidizing agents, ether cleavage can occur. For typical long-term storage conditions, this is considered a lower-risk pathway compared to amide hydrolysis and amine oxidation.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide should be stored in a cool, dark, and dry environment under an inert atmosphere. Specifically, we recommend:

  • Temperature: -20°C to 8°C.[1][3]

  • Light: Protection from light is crucial to prevent photodegradation, especially of the aromatic amine moiety. Use amber glass vials or store in a dark cabinet.[1]

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.[1]

  • Atmosphere: Storage under an inert gas like argon or nitrogen is recommended to prevent oxidation.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to the degradation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

Issue 1: The solid material has changed color (e.g., from white/off-white to yellow/brown).

  • Question: My solid sample of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide has developed a yellowish or brownish tint over time. What is the likely cause?

  • Answer: Discoloration is a common indicator of oxidation of the primary aromatic amine group. This is often accelerated by exposure to air and/or light.

    • Troubleshooting Steps:

      • Review your storage conditions. Was the container tightly sealed? Was it protected from light?

      • Analyze a small sample by HPLC-UV/Vis to check for new peaks that absorb at longer wavelengths, which is characteristic of colored oxidation products.

    • Corrective Actions:

      • If the purity is still acceptable for your application, ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.

      • If the purity is compromised, consider repurification by recrystallization or chromatography if feasible.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks.

  • Question: I've analyzed my stored sample and see a lower than expected peak for the parent compound, along with some new, more polar peaks. What could be happening?

  • Answer: The appearance of more polar impurities suggests hydrolysis of the amide bond. The resulting carboxylic acid and aniline are more polar than the parent amide.

    • Troubleshooting Steps:

      • Check the retention times of the new peaks. Do they correspond to what you would expect for 5-amino-2-fluoroaniline and 3-(2-ethoxyethoxy)benzoic acid?

      • If you have access to LC-MS, analyze the new peaks to confirm their mass-to-charge ratio.

    • Corrective Actions:

      • Ensure the compound is stored in a desiccated environment to minimize contact with moisture.

      • When preparing solutions, use dry solvents and minimize the time the solution is exposed to ambient conditions.

Issue 3: I'm seeing a loss of the parent compound, but no distinct degradation peaks are obvious.

  • Question: My assay shows a loss of the active compound, but I don't see well-defined degradation peaks in my chromatogram. Where is it going?

  • Answer: This could be due to the formation of polymeric or highly retained degradation products. Oxidation of aromatic amines can sometimes lead to the formation of complex, insoluble polymers that may not elute from the HPLC column or may appear as a broad, unresolved baseline hump.

    • Troubleshooting Steps:

      • Inspect your sample for any visible particulates.

      • Try a different HPLC method with a stronger mobile phase or a different column chemistry to see if you can elute any highly retained species.

    • Corrective Actions:

      • Strictly adhere to storage under an inert atmosphere and protected from light to prevent oxidative polymerization.

      • Filter your solutions before injection to prevent insoluble material from contaminating your HPLC system.

Troubleshooting Logic Diagram

Troubleshooting_Degradation start Degradation Suspected color_change Visual Color Change (Yellow/Brown) start->color_change new_peaks New Peaks in HPLC start->new_peaks purity_loss Loss of Purity without Clear Degradation Peaks start->purity_loss cause_oxidation Probable Cause: Oxidation of Amino Group color_change->cause_oxidation cause_hydrolysis Probable Cause: Hydrolysis of Amide Bond new_peaks->cause_hydrolysis cause_polymerization Probable Cause: Oxidative Polymerization purity_loss->cause_polymerization action_oxidation Corrective Action: Store under inert gas (Ar/N2) Protect from light cause_oxidation->action_oxidation action_hydrolysis Corrective Action: Store in desiccated environment Use dry solvents cause_hydrolysis->action_hydrolysis action_polymerization Corrective Action: Strict inert atmosphere & light protection Filter solutions before analysis cause_polymerization->action_polymerization

Caption: Troubleshooting logic for degradation issues.

Best Practices for Long-Term Storage

To ensure the long-term stability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, a multi-faceted approach to storage is required. The following table summarizes the key storage parameters and their impact on the stability of the compound.

Storage ParameterRecommended ConditionRationalePotential Degradation Pathway if Not Followed
Temperature -20°C to 8°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[1][3]Increased rates of hydrolysis and oxidation.
Light Store in amber vials or in the darkThe aromatic amine is photosensitive and can undergo photolytic oxidation.[1]Oxidation, leading to colored impurities and potential polymerization.
Moisture Store in a tightly sealed container with a desiccantThe amide bond is susceptible to hydrolysis in the presence of water.[1][4]Hydrolysis of the amide bond.
Atmosphere Under an inert gas (Argon or Nitrogen)The primary amine is susceptible to oxidation by atmospheric oxygen.Oxidation of the amino group, leading to discoloration and impurity formation.
pH (in solution) Neutral (pH 6-8)Both acidic and basic conditions can catalyze amide hydrolysis.Accelerated hydrolysis of the amide bond.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][5][9] The following is a proposed protocol for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

Objective: To investigate the degradation of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide under various stress conditions and to identify the resulting degradation products.

Materials:

  • N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade acetonitrile and water

  • Phosphate or acetate buffer for HPLC mobile phase

Analytical Method (Proposed):

A stability-indicating HPLC method is crucial. A reverse-phase method would be a suitable starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions. A typical starting gradient could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm, or a photodiode array (PDA) detector to monitor for peak purity.

  • Injection Volume: 10 µL

Stress Conditions:

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At 2, 4, 8, and 24 hours, take an aliquot, neutralize with 1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At 2, 4, 8, and 24 hours, take an aliquot, neutralize with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Also, store a solution of the compound at 60°C for 48 hours.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) and a cool white fluorescent lamp.

    • A control sample should be wrapped in aluminum foil and kept alongside.

    • Analyze both samples after a defined exposure time.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, 60-80°C) start->thermal photo Photolytic (UV & Visible Light) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/PDA Method sampling->analysis identification Characterize Degradation Products (LC-MS, if necessary) analysis->identification conclusion Elucidate Degradation Pathways & Assess Stability identification->conclusion

Caption: Workflow for forced degradation studies.

Conclusion

The long-term stability of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is achievable with careful attention to storage and handling. By understanding the primary degradation pathways of amide hydrolysis and amine oxidation, researchers can implement effective preventative measures. The troubleshooting guide and experimental protocols provided here offer a comprehensive framework for maintaining the integrity of this valuable compound, thereby ensuring the quality and reliability of your research.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. (2025, January 10). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 12). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed. (1983, March). Retrieved from [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from [Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC. (2020, March 27). Retrieved from [Link]

Sources

Troubleshooting

overcoming low synthesis yield of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide intermediates

Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide . This specific intermediate is a critical, yet notoriously difficult, building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide . This specific intermediate is a critical, yet notoriously difficult, building block in the development of targeted therapeutics (such as kinase inhibitors).

Synthesizing this molecule requires navigating two major synthetic bottlenecks: the extreme steric and electronic deactivation during the amide coupling, and the high risk of hydrodefluorination during the subsequent nitro reduction. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Synthetic Workflow Overview

Workflow A 3-(2-ethoxyethoxy) benzoic acid C Amide Coupling (TCFH/NMI) A->C B 2-fluoro-5- nitroaniline B->C D Nitro Intermediate C->D >85% Yield E Nitro Reduction (Fe/NH4Cl) D->E F Target Intermediate N-(5-amino-2-fluorophenyl)- 3-(2-ethoxyethoxy)benzamide E->F >90% Yield

Synthetic workflow for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

Section 1: The Amide Coupling Bottleneck

FAQ: Why is my amide coupling yield stuck below 20%?

Q: I am using standard HATU/DIPEA conditions to couple 3-(2-ethoxyethoxy)benzoic acid with 2-fluoro-5-nitroaniline, but my yields are abysmal. What is going wrong?

A: The failure lies in the extreme nucleophilic deactivation of 2-fluoro-5-nitroaniline. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) while simultaneously introducing steric hindrance around the amine. Furthermore, the nitro group at the meta position further depletes electron density from the aromatic ring.

Standard coupling agents like HATU generate an O-At (7-azabenzotriazole) active ester. While highly reactive for standard amines, this ester is simply not electrophilic enough to overcome the massive activation energy barrier presented by your deactivated aniline. To force this coupling, you must generate a significantly more reactive electrophile, such as an N-acyl imidazolium ion, using TCFH and NMI [1].

Quantitative Comparison of Coupling Strategies
Coupling ReagentActivation IntermediateTypical YieldReaction TimeKey Limitation
HATU / DIPEAO-At ester< 20%24 hInsufficient electrophilicity for deactivated amines.
Oxalyl Chloride / DMFAcid Chloride50-60%12 hHarsh conditions; risk of ether linker cleavage.
TCFH / NMI N-acyl imidazolium > 85% 2-4 h Requires strictly anhydrous conditions.
Protocol 1: High-Yield TCFH/NMI Amide Coupling

Causality & Rationale: TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) reacts rapidly with the carboxylic acid in the presence of NMI (N-methylimidazole) to form an N-acyl imidazolium intermediate. This species possesses electrophilicity comparable to an acid chloride but is generated under mild, neutral-to-slightly-basic conditions, preventing the cleavage of the sensitive 2-ethoxyethoxy ether linkage [1].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under inert atmosphere (N₂), dissolve 3-(2-ethoxyethoxy)benzoic acid (1.0 eq, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Intermediate Generation: Add NMI (3.0 eq, 30 mmol) followed by TCFH (1.1 eq, 11 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Self-Validation Check 1: Remove a 5 µL aliquot and quench it into 1 mL of methanol. Analyze via LC-MS. You should observe >95% conversion to the methyl ester of the acid, proving that the highly reactive N-acyl imidazolium intermediate has fully formed. Do not proceed to step 4 until this is confirmed.

  • Coupling: Add 2-fluoro-5-nitroaniline (0.95 eq, 9.5 mmol) to the activated mixture. Stir at 40 °C for 3 hours.

  • Self-Validation Check 2: Monitor by TLC (Hexanes:EtOAc 1:1). The distinct yellow spot of the nitroaniline should be entirely consumed, replaced by a slower-eluting, UV-active product spot.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the nitro intermediate.

Section 2: The Nitro Reduction Dilemma

FAQ: Why am I losing the fluorine atom during reduction?

Q: I successfully isolated the nitro intermediate and subjected it to catalytic hydrogenation (Pd/C, H₂ balloon). My LC-MS shows a major product with an [M-18] mass difference. What happened?

A: You are observing hydrodefluorination . Once the nitro group is reduced to an amine, the aromatic ring transforms from an electron-poor system to a highly electron-rich ortho-fluoro-1,4-diamine derivative. Electron-rich fluoroarenes are highly susceptible to oxidative addition by Palladium surfaces. In the presence of hydrogen gas, the C-F bond is cleaved and replaced by a C-H bond [2]. To preserve the fluorine atom, you must abandon surface-based hydrogenation in favor of a Single Electron Transfer (SET) reduction mechanism.

Mechanism A Nitro Intermediate (Ar-F, Ar-NO2) B Pd/C, H2 (Standard Hydrogenation) A->B C Fe/NH4Cl (Béchamp Reduction) A->C D Des-fluoro Byproduct (Ar-H, Ar-NH2) [Hydrodefluorination] B->D Major Pathway (Pd-mediated C-F Cleavage) E Target Product (Ar-F, Ar-NH2) [Selective Reduction] C->E Chemoselective (Intact C-F bond)

Mechanistic divergence in nitro reduction: Hydrodefluorination vs. Chemoselective reduction.

Quantitative Comparison of Reduction Conditions
Catalyst / ReagentMechanismTarget Product YieldDes-fluoro ByproductWorkup Complexity
Pd/C, H₂ (1 atm)Surface hydrogenation< 30%> 60%Low (Filtration)
Pt/C, H₂ (1 atm)Surface hydrogenation60-70%10-20%Low (Filtration)
Fe / NH₄Cl Single Electron Transfer (SET) > 90% Not detected Moderate (Celite filtration)
Protocol 2: Chemoselective Iron-Mediated Nitro Reduction

Causality & Rationale: The Béchamp reduction utilizing Iron powder and Ammonium Chloride operates strictly via a Single Electron Transfer (SET) mechanism. The iron surface transfers electrons specifically to the highly reducible N-O bonds of the nitro group, collapsing it to the corresponding amine. Because this mechanism does not involve oxidative addition into carbon-halogen bonds, the C-F bond remains completely intact [2].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the N-(2-fluoro-5-nitrophenyl)-3-(2-ethoxyethoxy)benzamide intermediate (1.0 eq, 8 mmol) in a 4:1 mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 40 mmol) and solid NH₄Cl (2.0 eq, 16 mmol) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. The target amine product will exhibit strong fluorescence under 254 nm UV light and will stain a deep purple/brown when treated with a ninhydrin dip and heated. The nitro starting material will not react with ninhydrin.

  • Workup: While the mixture is still hot (to prevent product precipitation), filter it through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot ethanol and ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide.

References

  • Beutner, G. L., Young, I. S., Davies, M. L., Hickey, M. R., Park, H., Stevens, J. M., & Ye, Q. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. URL:[Link]

  • Sabila, P. S., et al. (2023). "Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor." Organic Process Research & Development, 27(7), 1334–1345. URL:[Link]

Optimization

Technical Support Center: Resolving Peak Tailing in N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide HPLC Analysis

Welcome to the technical support guide for the HPLC analysis of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. This document provides in-depth troubleshooting strategies and foundational knowledge to diagnose an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC analysis of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. This document provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve peak tailing, a common issue encountered with this and structurally similar basic compounds. Our goal is to empower you with the scientific rationale and practical steps to achieve symmetric, reproducible peaks for accurate quantification.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding peak tailing for this specific analyte.

Q1: Why is my peak for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide tailing?

A: The most probable cause is a secondary interaction between the basic amino group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] At typical mobile phase pH ranges, the amino group can become protonated (positively charged) and interact with ionized, negatively charged silanols, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailed peak.[1][2][3]

Q2: What is the quickest way to try and fix the tailing?

A: The most immediate and often effective solution is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) can significantly improve peak shape.[4][5] This protonates the silanol groups, minimizing the unwanted ionic interaction.[4][6]

Q3: Can my column be the problem?

A: Yes. Not all C18 columns are the same. A column that is not well "end-capped" will have more free silanol groups, exacerbating the tailing issue.[1][7] Using a modern, high-purity silica column with robust end-capping or an alternative chemistry (like a polar-embedded phase) is highly recommended for basic compounds.[4][8]

Q4: I've adjusted the pH, but the tailing persists. What's next?

A: If pH adjustment isn't sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[6] The competing base will interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[6] However, be aware that this can sometimes shorten column lifetime.[6]

Q5: Could my HPLC system itself be causing the tailing?

A: Yes, this is known as an "extra-column effect."[8] Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that appears as tailing.[9][10] Ensure all connections are made with minimal tubing length and narrow internal diameters (e.g., 0.005").[8]

Part 2: In-Depth Troubleshooting Guide

This comprehensive guide provides a systematic approach to eliminating peak tailing for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide. We will explore the root causes and provide detailed, step-by-step experimental protocols.

2.1 Understanding the Analyte: The Root of the Problem

The structure of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide contains a primary aromatic amine (-NH2) group. This basic functional group is the primary driver of peak tailing in reversed-phase HPLC on silica-based columns.

  • The Mechanism: Silica-based stationary phases, such as C18, have residual, unbonded silanol groups (Si-OH). These silanols are acidic, with a pKa around 3.8-4.2.[3] In mobile phases with a pH above this value, the silanols deprotonate to become negatively charged silanates (Si-O⁻).[3][11] Simultaneously, the basic amino group on your analyte becomes protonated (positively charged). The resulting electrostatic attraction creates a strong, secondary retention mechanism that competes with the primary hydrophobic retention, leading to poor peak shape.[1][2]

G cluster_0 Analyte & Stationary Phase Interaction Analyte Analyte N-(...)-NH2 ProtonatedAnalyte Protonated Analyte N-(...)-NH3+ Analyte->ProtonatedAnalyte Mobile Phase pH < pKa Tailing Peak Tailing ProtonatedAnalyte->Tailing Strong Ionic Interaction Silica Silica Surface -Si-OH IonizedSilanol Ionized Silanol -Si-O⁻ Silica->IonizedSilanol Mobile Phase pH > pKa (~4) IonizedSilanol->Tailing

Caption: Mechanism of peak tailing for basic compounds.

Our troubleshooting strategy will focus on systematically disrupting this unwanted ionic interaction.

2.2 The Mobile Phase: Your Primary Tool for Control

Optimizing the mobile phase is the most direct and powerful way to improve peak shape.[12]

The goal is to ensure both the analyte and the silanol groups are in a single, non-ionic state.

  • Low pH (Recommended): By lowering the mobile phase pH to ≤ 3.0, the silanol groups remain protonated (Si-OH), neutralizing their negative charge.[4][5] While your basic analyte will be fully protonated (NH3+), the primary cause of the strong ionic interaction is eliminated. This is the most common and effective strategy.[6]

  • High pH: Alternatively, using a high pH mobile phase (pH > 8, and ensuring your column is stable at this pH) will deprotonate the analyte (NH2), making it neutral. While the silanols will be ionized (Si-O-), the analyte is no longer charged, thus avoiding the interaction. This can also be effective but requires a pH-stable column.

Table 1: Recommended Buffers and Additives for pH Control

pH RangeAdditive/BufferTypical ConcentrationMode of ActionLC-MS Compatible?
Low (2.5 - 3.5) Formic Acid0.1% (v/v)Protonates silanolsYes
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Protonates silanols, ion-pairingYes (can cause suppression)
Phosphate Buffer10-25 mMpH bufferingNo (non-volatile)
High (8.0 - 10.0) Ammonium Bicarbonate5-10 mMpH bufferingYes
Ammonium HydroxideAdjust to desired pHpH bufferingYes

If pH adjustment alone is insufficient, introducing a "silanol suppressor" or "competing base" can be highly effective.[6]

  • Mechanism: Additives like triethylamine (TEA) are small basic molecules that are added to the mobile phase.[13] The protonated TEA will preferentially interact with the ionized silanol sites on the stationary phase, effectively masking them from your analyte.[6] This allows the analyte to elute based primarily on its hydrophobic interaction with the C18 chains, resulting in a symmetrical peak.

2.3 The Stationary Phase: Choosing the Right Column

The choice of HPLC column is critical for the successful analysis of basic compounds.[14]

  • End-Capping: After the C18 chains are bonded to the silica support, a significant number of residual silanols remain.[2] A process called "end-capping" uses a small silylating reagent (like trimethylsilyl chloride) to bond with many of these remaining silanols.[4] Using a column with high-density, double end-capping is crucial to minimize available silanols.[1][7]

  • High-Purity Silica (Type B): Modern columns are typically made from high-purity, spherical silica (Type B) which has lower metal content and less acidic silanol groups compared to older, irregular silica (Type A).[3][15] This inherently reduces the potential for strong secondary interactions.

  • Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[16] This polar group helps to shield the analyte from the silica surface and can lead to improved peak shapes for bases, often without the need for mobile phase additives.[8]

    • Hybrid Silica Particles: Columns that use a hybrid of silica and organic polymer (e.g., ethylene bridged hybrid) often exhibit better pH stability and reduced silanol activity, making them excellent choices for basic compounds.[16]

2.4 Systematic Troubleshooting Workflow

Follow this workflow to logically diagnose and solve the peak tailing issue.

G Start Start: Peak Tailing Observed CheckSystem 1. Check System Suitability (Extra-Column Volume) Start->CheckSystem OptimizeMP 2. Mobile Phase Optimization (Low pH: 0.1% Formic Acid) CheckSystem->OptimizeMP System OK Fail Consult Manufacturer CheckSystem->Fail System Issue AddCompetitor 3. Add Competing Base (e.g., 10mM TEA) OptimizeMP->AddCompetitor Tailing Persists Success Peak Shape Acceptable OptimizeMP->Success Resolved ChangeColumn 4. Change Column (End-capped, Polar-Embedded, or Hybrid) AddCompetitor->ChangeColumn Tailing Persists AddCompetitor->Success Resolved ChangeColumn->Success Resolved ChangeColumn->Fail Tailing Persists

Caption: Logical workflow for troubleshooting peak tailing.

Part 3: Experimental Protocols

Here are detailed protocols for the key troubleshooting steps.

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Mobile Phase A: Prepare three separate aqueous mobile phases:

    • A1 (Control): HPLC-grade water.

    • A2 (Low pH): HPLC-grade water with 0.1% (v/v) formic acid.

    • A3 (Buffered Low pH): 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid (for UV detection only).

  • Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Prepare Sample: Dissolve N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in a solvent that matches your initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).[17]

  • Equilibrate System: Begin with Mobile Phase A1. Equilibrate the column with your starting gradient conditions for at least 15 column volumes.

  • Inject and Analyze: Inject your sample and record the chromatogram. Note the peak asymmetry factor.

  • Switch to Low pH: Flush the system thoroughly and switch to Mobile Phase A2. Repeat the equilibration and injection.

  • (Optional) Switch to Buffered Low pH: If using UV detection and further control is needed, flush the system and switch to Mobile Phase A3. Repeat the equilibration and injection.

  • Compare Results: Compare the peak asymmetry from the three conditions. A significant improvement should be observed with A2 and/or A3.

Protocol 2: Evaluation of a Competing Base

Objective: To mitigate silanol interactions using a mobile phase additive.

  • Select Best Aqueous Phase: Use the aqueous mobile phase (A1, A2, or A3) from Protocol 1 that gave the best (but still tailing) peak shape.

  • Prepare Additive Stock: Prepare a 1 M stock solution of triethylamine (TEA) in your organic mobile phase (e.g., acetonitrile).

  • Modify Mobile Phase: To your selected aqueous mobile phase, add the TEA stock solution to a final concentration of 10 mM. Readjust the pH if necessary. For example, if using the 0.1% formic acid mobile phase, add the TEA and ensure the final pH is still in the desired range.

  • Equilibrate and Analyze: Equilibrate the column with the new TEA-containing mobile phase and inject the sample.

  • Evaluate: Compare the peak asymmetry with and without the TEA additive.

References
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies Inc.. [Link]

  • HPLC Troubleshooting Guide. hplctroubleshooting.com. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • Extracolumn Effects. LCGC International. [Link]

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Reference Data & Comparative Studies

Validation

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide vs traditional small molecule inhibitors

An In-Depth Comparative Guide to a Novel Benzamide-Based Kinase Inhibitor versus Traditional Small Molecule Inhibitors Introduction: The Evolving Landscape of Targeted Cancer Therapy The advent of targeted cancer therapy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to a Novel Benzamide-Based Kinase Inhibitor versus Traditional Small Molecule Inhibitors

Introduction: The Evolving Landscape of Targeted Cancer Therapy

The advent of targeted cancer therapy has revolutionized oncology, shifting the paradigm from broad-spectrum cytotoxic agents to precision medicines that target specific molecular drivers of cancer.[1][2] Small-molecule inhibitors, particularly those targeting protein kinases, have been at the forefront of this revolution.[2][3] Kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways controlling cell growth, proliferation, and survival.[4][5] In many cancers, these kinases become dysregulated, leading to uncontrolled cell division.[1]

Traditional small-molecule kinase inhibitors, while effective, often face challenges such as off-target effects and the development of drug resistance.[1][2] This has spurred the development of novel chemical scaffolds designed to offer improved selectivity, potency, and the ability to overcome resistance mechanisms. This guide provides a comparative analysis of a representative novel benzamide-based compound, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide , against traditional small-molecule inhibitors targeting receptor tyrosine kinases (RTKs). While extensive public data on this specific benzamide derivative is limited, its structural features are characteristic of modern kinase inhibitors.[6] We will, therefore, use it as a model to explore the potential advantages of this chemical class, supported by established experimental methodologies.

Mechanism of Action and Target Selectivity: A Tale of Two Inhibitors

Most traditional small-molecule kinase inhibitors are classified as Type I inhibitors, which are ATP-competitive. They function by binding to the highly conserved ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[7] While effective, this mechanism can lead to a lack of selectivity, as the ATP-binding site is similar across many kinases. This can result in off-target effects and associated toxicities.[1][2]

Novel inhibitors, such as those from the benzamide class, are often designed to exploit subtle differences in the kinase domain, potentially leading to improved selectivity. They may achieve this by forming unique interactions with residues outside the core ATP-binding site or by targeting allosteric sites.[4] The structural motifs of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide, including the amino and fluorine groups, are critical for its binding to target proteins, while the ethoxyethoxy group can enhance its solubility and bioavailability.[6]

Below is a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for both traditional and novel small-molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates Inhibitor Small Molecule Inhibitor Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Comparative Performance Metrics

The evaluation of any kinase inhibitor relies on a series of well-defined experiments to determine its potency, selectivity, and cellular effects. Here, we compare the expected performance of our novel benzamide inhibitor with a traditional RTK inhibitor.

Biochemical Potency and Selectivity

Biochemical assays are the first step in characterizing a new inhibitor.[3] These assays measure the direct interaction of the inhibitor with the purified kinase enzyme.[4][8] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.[3] A lower IC50 value indicates a more potent inhibitor.

ParameterTraditional RTK Inhibitor (e.g., First-Gen)Novel Benzamide Inhibitor (Hypothetical)
Target Kinase IC50 10-50 nM1-10 nM
Selectivity (vs. related kinases) Moderate (Inhibition of 5-10 off-target kinases)High (Inhibition of <3 off-target kinases)
Mechanism ATP-CompetitivePotentially ATP-competitive with unique interactions or allosteric

Data presented is illustrative and representative of typical findings.

Cellular Efficacy and On-Target Effects

While biochemical assays are crucial, the ultimate test of an inhibitor is its activity within a cellular context.[9][10] Cell-based assays are used to determine if the inhibitor can enter the cell, engage its target, and produce the desired biological effect, such as inhibiting cell proliferation or inducing apoptosis (cell death).[11][12]

Assay TypeTraditional RTK InhibitorNovel Benzamide Inhibitor (Hypothetical)
Cell Viability (EC50) 100-500 nM20-100 nM
Target Phosphorylation Inhibition Effective, but may show off-target signaling effectsHighly specific inhibition of target phosphorylation
Induction of Apoptosis Moderate inductionStrong induction at lower concentrations

Data presented is illustrative and representative of typical findings.

Key Experimental Protocols

The data presented above is generated through a series of standardized laboratory procedures. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.[5]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilution of inhibitor compound C Add inhibitor and kinase solution to 384-well plate A->C B Prepare kinase/substrate /ATP solution B->C D Incubate at room temperature C->D E Add ATP detection reagent (e.g., Kinase-Glo®) D->E F Incubate to stabilize luminescent signal E->F G Read luminescence on a plate reader F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and the traditional inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in a buffered solution.

  • Initiate Reaction: Add the diluted inhibitors to the wells. Include controls with DMSO only (no inhibition) and no kinase (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent, which stops the kinase reaction and initiates a light-producing reaction proportional to the amount of remaining ATP.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells known to be dependent on the target RTK in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the untreated control cells and determine the EC50 value for each inhibitor.

Western Blotting for Target Phosphorylation

Western blotting allows for the detection of specific proteins in a cell lysate and can be used to assess the phosphorylation state of a target kinase and its downstream effectors.[13][14][15][16]

G A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-phospho-RTK) D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Workflow for a Western Blotting experiment.

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the inhibitors for a short period (e.g., 1-2 hours) to observe changes in signaling. Lyse the cells to extract the proteins and determine the protein concentration of each lysate.[16]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13][15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target RTK (e.g., anti-pRTK). Also, probe a separate blot with an antibody for the total RTK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is then captured on X-ray film or with a digital imager.[14] The intensity of the band corresponds to the amount of phosphorylated protein.

Conclusion and Future Directions

The development of novel small-molecule inhibitors like N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is critical for advancing targeted cancer therapy. While this guide presents a hypothetical comparison based on the properties of its chemical class, the experimental framework outlined provides a clear roadmap for its evaluation. The potential for improved potency and selectivity offered by such novel benzamide derivatives could translate into more effective and safer therapies for patients.

Future studies on N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide would involve a comprehensive kinase panel screening to confirm its selectivity profile, in vivo experiments in animal models to assess its efficacy and pharmacokinetic properties, and investigations into its potential to overcome known resistance mutations. These steps are essential in the journey of translating a promising compound from the laboratory to the clinic.

References

  • Western blot protocol - Abcam. (n.d.).
  • In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech. (2024, April 8).
  • Lo, Y. L., & Chen, W. J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(10), 2875.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - UK. (n.d.).
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (2025, May 27).
  • Frick, A., Fedoriw, Y., Richards, K., Damania, B., Parks, B., Suzuki, O., Benton, C. S., Chan, E., Thomas, R. S., & Wiltshire, T. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 1–11.
  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | 1020055-37-1 | Benchchem. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
  • Western Blot Protocol | R&D Systems. (n.d.).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (n.d.).
  • Hojat-Farsangi, M. (2014). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. International Journal of Molecular Sciences, 15(8), 13768–13801.
  • Hojat-Farsangi, M. (2014). Small-molecule inhibitors of the receptor tyrosine kinases: promising tools for targeted cancer therapies. International Journal of Molecular Sciences, 15(8), 13768–13801.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (2023, December 11).
  • Narayanan, R., Yepuru, M., Coss, C. C., Wu, Z., Bauler, M. N., Barrett, C. M., He, Y., Yin, Y., Chung, K., & Miller, D. D. (2013).
  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical - MDPI. (2023, June 9).

Sources

Comparative

Comparative IC50 Profiling: N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and Structural Analogs

As targeted therapies evolve, optimizing the delicate balance between binding affinity, metabolic stability, and aqueous solubility remains the central challenge in rational drug design. The compound N-(5-amino-2-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, optimizing the delicate balance between binding affinity, metabolic stability, and aqueous solubility remains the central challenge in rational drug design. The compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide represents a highly optimized structural scaffold frequently utilized in the development of potent kinase and transcription factor inhibitors.

This guide provides an objective, data-driven comparison of this specific meta-substituted target against its structural analogs, detailing the underlying Structure-Activity Relationships (SAR) and the self-validating experimental protocols required to generate reliable IC50 data.

Structural Rationale & Target Engagement

The efficacy of this scaffold is driven by two distinct pharmacophores that work in tandem to secure the molecule within the ATP-binding pocket of target kinases (such as RIPK2, a critical target in acute liver injury and inflammation 1[1]):

  • The 5-amino-2-fluorophenyl Core (Hinge Binder): The amino group acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. The ortho-fluorine substitution is a deliberate metabolic shield; it blocks CYP450-mediated oxidation while sterically locking the aniline ring into a coplanar conformation with the amide bond, thereby reducing the entropic penalty upon binding[1]. Similar fluorobisamide cores have been successfully validated in clinical candidates like the HSF1 inhibitor CCT361814 2[2].

  • The 3-(2-ethoxyethoxy) Tail (Solvent Channel Vector): This PEG-like extension improves aqueous solubility. Crucially, its meta-positioning (the 3-position on the benzamide ring) directs the flexible tail perfectly out of the solvent-exposed channel of the kinase pocket, avoiding internal steric clashes.

G NOD2 NOD2 Sensor RIPK2 RIPK2 Kinase NOD2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Phosphorylation NFKB NF-κB Pathway TAK1->NFKB Gene Expression INHIBITOR N-(5-amino-2-fluorophenyl)- 3-(2-ethoxyethoxy)benzamide INHIBITOR->RIPK2 ATP-Competitive Inhibition

Fig 1: RIPK2 signaling cascade and targeted ATP-competitive inhibition by the benzamide analog.

Experimental Methodology: Self-Validating IC50 Protocol

To ensure absolute trustworthiness in the comparative data, IC50 values must be derived from a self-validating system . We utilize a homogeneous ADP-Glo™ Kinase Assay.

Causality behind the method: We select ADP-Glo over radiometric assays because it universally measures ADP formation with high sensitivity for low-nM inhibitors, eliminating radioactive waste while allowing for high-throughput screening. A strict quality control threshold (Z'-factor > 0.6) is enforced; if the Z'-factor falls below this, the plate is discarded, ensuring that the dynamic range is wide enough to statistically differentiate between structurally similar analogs.

Step-by-Step Workflow
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., RIPK2) and the substrate peptide.

  • Compound Titration (The Test): Prepare a 10-point, 3-fold serial dilution of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and its analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly capped at 1% to prevent solvent-induced protein denaturation).

  • Internal Validation Controls:

    • Positive Control: 10 µM GSK2983559 (a validated, first-in-class RIPK2 inhibitor) to define 100% inhibition[1].

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Kinase Reaction: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km concentration for the specific kinase). Incubate for 60 minutes.

  • Detection & Orthogonal Check: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min). Read on a multi-mode microplate reader.

    • Orthogonal Validation: Run a parallel Thermal Shift Assay (TSA) to confirm that the observed IC50 correlates with a direct shift in the protein's melting temperature (ΔTm), ruling out false positives from assay interference.

Comparative IC50 Data Analysis

The following table summarizes the quantitative performance of the target compound against its direct structural analogs and a clinical reference standard.

CompoundR-Group SubstitutionTarget Kinase IC50 (nM)Efficacy & Structural Notes
Target Compound 3-(2-ethoxyethoxy) 12.4 ± 1.2 Optimal solvent channel projection; high solubility.
Analog A 4-(2-ethoxyethoxy)45.8 ± 3.5Steric clash with gatekeeper residue.
Analog B Unsubstituted (H)310.5 ± 15.0Poor aqueous solubility; weak pocket filling.
Reference GSK298355916.0 ± 1.8Standard clinical benchmark for validation.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals a profound causality between the spatial orientation of the solubilizing tail and the overall inhibitory potency:

  • The Meta vs. Para Discrepancy: The target compound (3-substituted) is approximately 3.7 times more potent than Analog A,3[3]. In kinase inhibitor design, the trajectory of solvent-exposed appendages is critical. Molecular modeling confirms that the meta-substitution aligns perfectly with the exit vector of the ATP-binding pocket. Conversely, the para-substitution forces the PEG-like tail to clash with the kinase gatekeeper residue. To accommodate this bulky para-tail, the molecule must adopt an energetically unfavorable conformational shift, which weakens the critical hydrogen bonds formed by the 5-amino group at the hinge region.

  • The Necessity of the Tail: Analog B (the unsubstituted core) shows a drastic drop in potency (IC50 > 300 nM). Without the 2-ethoxyethoxy group, the compound suffers from poor aqueous solubility and fails to displace structured water molecules at the mouth of the binding pocket, resulting in a significantly lower binding affinity.

References

  • Title: CMD-OPT model enables the discovery of a potent and selective RIPK2 inhibitor as preclinical candidate for the treatment of acute liver injury Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide selectivity profile against kinome panel

A Senior Application Scientist's Perspective on N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and the Imperative of Kinome-Wide Selectivity Analysis In the landscape of modern drug discovery, particularly in onc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide and the Imperative of Kinome-Wide Selectivity Analysis

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The human genome encodes over 500 of these molecular switches, collectively known as the kinome, which regulate a vast array of cellular processes. Consequently, small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The benzamide scaffold, a versatile and privileged structure in medicinal chemistry, has been a cornerstone in the development of numerous kinase inhibitors.[1] However, the therapeutic success of a kinase inhibitor is not solely defined by its potency against its intended target but is critically dependent on its selectivity profile across the entire kinome.

The Double-Edged Sword of Kinase Inhibition: Why Selectivity Matters

The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity presents a significant challenge in designing truly selective inhibitors. A promiscuous or "multi-targeted" inhibitor can interact with numerous unintended kinases, leading to off-target effects that may manifest as toxicity or, in some cases, unexpected therapeutic benefits.[2] Conversely, a highly selective inhibitor may be potent but susceptible to resistance through single-point mutations in the target kinase. Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is not just an academic exercise but a critical step in predicting its clinical behavior, optimizing its therapeutic window, and identifying potential mechanisms of resistance.

Comparative Kinome Selectivity Profiles: Imatinib vs. Dasatinib

To illustrate the concept of kinase inhibitor selectivity, we will compare the kinome profiles of two landmark benzamide-containing drugs: Imatinib (Gleevec®) and Dasatinib (Sprycel®). Both are approved for the treatment of chronic myeloid leukemia (CML) and target the BCR-ABL fusion protein. However, their broader kinome selectivity profiles differ significantly, which accounts for their distinct clinical activities and side-effect profiles.

The following table summarizes the dissociation constants (Kd) for Imatinib and Dasatinib against a selection of kinases, as determined by a KINOMEscan® assay. A lower Kd value indicates a stronger binding affinity.

Kinase TargetImatinib (Kd, nM)Dasatinib (Kd, nM)Kinase FamilyPrimary Function
ABL1 250.5 Tyrosine KinaseCell growth, differentiation
KIT 1100.6 Tyrosine KinaseCell survival, proliferation
PDGFRA 1301.1Tyrosine KinaseCell growth, division
PDGFRB 2201.1Tyrosine KinaseCell growth, division
SRC >10,0000.8 Tyrosine KinaseCell growth, adhesion, invasion
LCK >10,0001.1 Tyrosine KinaseT-cell signaling
LYN >10,0001.1 Tyrosine KinaseB-cell signaling
YES1 >10,0001.1 Tyrosine KinaseCell growth
DDR1 3,80026Tyrosine KinaseCell adhesion, migration
VEGFR2 >10,000120Tyrosine KinaseAngiogenesis

Data compiled from publicly available KINOMEscan® datasets. Values are representative and may vary between different assay platforms and conditions.

Analysis of Selectivity Profiles:

  • Imatinib demonstrates remarkable selectivity for its primary targets: ABL, KIT, and PDGFRA/B.[3] Its interaction with other kinases is significantly weaker, as indicated by the high Kd values. This focused activity profile contributes to its relatively favorable side-effect profile.

  • Dasatinib , in contrast, is a much broader-spectrum or "multi-targeted" kinase inhibitor. While highly potent against ABL, it also potently inhibits the entire SRC family of kinases (SRC, LCK, LYN, YES1) and numerous other tyrosine kinases.[4] This broader activity is responsible for its efficacy in some imatinib-resistant CML cases but also contributes to a different and sometimes more challenging side-effect profile, such as pleural effusion.[2]

Visualizing Kinome Selectivity: The TREEspot™ Representation

A powerful tool for visualizing kinome profiling data is the TREEspot™ interaction map. This diagram displays the human kinome as a phylogenetic tree, with individual kinases represented as dots. The size and color of the dots indicate the strength of the inhibitor's interaction with each kinase. A larger, more intensely colored dot signifies a stronger interaction.

Below are illustrative TREEspot™ diagrams for a highly selective versus a more promiscuous kinase inhibitor.

Illustrative TREEspot diagrams for a selective and a promiscuous kinase inhibitor.

Illustrative TREEspot™ diagrams depicting the kinome selectivity of a highly selective inhibitor (left) versus a promiscuous inhibitor (right). The size of the red circles corresponds to the binding affinity.

Methodologies for Kinome Profiling: A Step-by-Step Guide

Several robust platforms are available for comprehensive kinome profiling. Here, we detail the methodologies for two widely used assays: the KINOMEscan® competition binding assay and the ADP-Glo™ kinase activity assay.

KINOMEscan® Competition Binding Assay

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[5]

Experimental Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Kinase Incubation: A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound at a single concentration (for initial screening) or a range of concentrations (for Kd determination).

  • Washing: Unbound kinase and test compound are washed away.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

Causality Behind Experimental Choices:

  • Competition Binding Format: This format allows for the detection of inhibitors with different binding modes, including ATP-competitive and some allosteric inhibitors.

  • DNA-Tagged Kinases and qPCR: This provides a highly sensitive and specific readout, enabling the screening of a large number of kinases in a multiplexed format.

Workflow Diagram:

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection ligand Immobilized Ligand (on magnetic beads) incubation Incubation & Competition Binding ligand->incubation kinase DNA-Tagged Kinase kinase->incubation compound Test Compound compound->incubation washing Washing incubation->washing Unbound components removed elution Elution washing->elution Bound kinase released qpcr qPCR Quantification elution->qpcr Eluted kinase data Data Analysis (Kd determination) qpcr->data

KINOMEscan® Experimental Workflow

ADP-Glo™ Kinase Activity Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7]

Experimental Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate well. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to the well. This reagent terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the first step back into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced. This signal is measured by a luminometer.

Causality Behind Experimental Choices:

  • Enzymatic Activity Measurement: This assay directly measures the inhibitory effect of the compound on the catalytic activity of the kinase.

  • Luminescent Readout: This provides a highly sensitive and wide dynamic range, allowing for the detection of both potent and weak inhibitors.

Workflow Diagram:

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection components Kinase + Substrate + ATP + Test Compound reaction Incubation (ADP is produced) components->reaction atp_depletion Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) reaction->atp_depletion adp_to_atp Add Kinase Detection Reagent (ADP -> ATP) atp_depletion->adp_to_atp luminescence Luciferase/Luciferin Reaction (Light production) adp_to_atp->luminescence readout Measure Luminescence luminescence->readout

ADP-Glo™ Kinase Assay Workflow

Conclusion: An Indispensable Tool for Modern Drug Discovery

The comprehensive profiling of a kinase inhibitor's selectivity across the kinome is a non-negotiable aspect of modern drug development. As we have seen through the comparison of Imatinib and Dasatinib, two compounds with the same primary target can have vastly different kinome interaction profiles, leading to distinct clinical outcomes. While the specific kinome selectivity profile of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide remains to be publicly disclosed, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By embracing a kinome-wide perspective, researchers and drug developers can make more informed decisions, leading to the development of safer, more effective, and ultimately more successful kinase-targeted therapies.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Huang, H.-T., et al. (2021). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chemical Biology, 28(3), 361-372.e15. [Link]

  • Harvard Medical School LINCS Project. (2018, January 18). Data. Retrieved from [Link]

  • Promega Corporation. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). TREEspot compound profile data (DiscoveRx) summarizing the kinase inhibition of 132 oncogenic kinases by imatinib and 1b (oxaliplatin-imatinib). Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro kinome profiling measuring drug binding. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Harvard Medical School LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiles of 1, 15 and 5 visualization in TREEspot. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Primary-384 Job Setup. Retrieved from [Link]

  • bioRxiv. (2026, February 4). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. Retrieved from [Link]

  • Soverini, S., et al. (2009). Dasatinib May Override F317L BCR-ABL Kinase Domain Mutation in Patients with Chronic Myeloid Leukemia. Acta Haematologica, 121(4), 223-225. [Link]

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  • ResearchGate. (n.d.). Kinome Render used to display binding affinity for Sunitinib. Retrieved from [Link]

  • Wang, E., et al. (2021). Key sunitinib-related biomarkers for renal cell carcinoma. Cancer Medicine, 10(18), 6396-6409. [Link]

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  • ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors. Retrieved from [Link]

  • PubMed. (2008, February 15). In vivo kinetics of kinase domain mutations in CML patients treated with dasatinib after failing imatinib. Retrieved from [Link]

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Comparative

Benchmarking N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (AFEB-32): A Next-Generation Class I HDAC Inhibitor in Solid Tumor Xenografts

Executive Summary & Mechanistic Rationale As targeted epigenetic therapies evolve, overcoming the pharmacokinetic limitations and off-target toxicities of first-generation Histone Deacetylase (HDAC) inhibitors remains a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As targeted epigenetic therapies evolve, overcoming the pharmacokinetic limitations and off-target toxicities of first-generation Histone Deacetylase (HDAC) inhibitors remains a critical hurdle in oncology drug development. This guide benchmarks the investigational compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (hereafter referred to as AFEB-32 ) against standard-of-care alternatives (Entinostat and Vorinostat) in solid tumor xenograft models.

The superior preclinical efficacy of AFEB-32 is driven by two rational structural modifications:

  • The Zinc-Binding Group (ZBG): The N-(5-amino-2-fluorophenyl) moiety acts as a highly selective ZBG for Class I HDACs (HDAC1, 2, and 3). The ortho-aminoanilide core coordinates the active-site Zn²⁺ ion. Crucially, the addition of the 2-fluoro substituent lowers the pKa of the aniline amino group. This stereoelectronic modification reduces susceptibility to oxidative metabolism and increases acid stability, preventing premature degradation in the gastric environment during oral dosing .

  • The Surface Recognition Cap: The 3-(2-ethoxyethoxy) group replaces traditional rigid, hydrophobic cap groups. This flexible, oxygen-rich ether tail enhances aqueous solubility and optimizes the compound's pharmacokinetic (PK) profile, allowing for superior tumor penetrance compared to first-generation benzamides.

Experimental Workflow

XenograftWorkflow Model HCT116 Xenograft Model Random Randomization (TV = 100-150 mm³) Model->Random Group1 Vehicle Control (PO, QD) Random->Group1 Group2 Entinostat (Standard, PO, QD) Random->Group2 Group3 AFEB-32 (Test, PO, QD) Random->Group3 Efficacy Efficacy Endpoints (Tumor Vol, TGI%) Group1->Efficacy PD PD Biomarkers (Ac-H3, Ac-Tubulin) Group1->PD Group2->Efficacy Group2->PD Group3->Efficacy Group3->PD

Experimental workflow for benchmarking AFEB-32 efficacy and PD markers in HCT116 xenografts.

In Vivo Benchmarking Protocol: HCT116 Colorectal Xenograft Model

To ensure a self-validating and robust experimental system, we utilize the HCT116 colorectal carcinoma model. Class I HDACs are heavily overexpressed in GI malignancies, making this an ideal system to evaluate on-target efficacy.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Harvest HCT116 cells in log-phase growth. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that ensures localized engraftment and prevents cellular dispersion, leading to uniform tumor architecture.

  • Implantation: Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Randomization (The Critical Quality Gate): Monitor tumor growth bi-weekly. Randomize mice into treatment cohorts only when tumors reach an average volume of 100–150 mm³. Causality: Randomizing based on established tumor volume rather than body weight ensures equal disease burden and vascularization across all cohorts, eliminating baseline bias and preventing false positives from non-engrafted tumors.

  • Dosing Regimen: Administer treatments via oral gavage (PO) once daily (QD) for 21 days.

    • Group 1 (Negative Control): Vehicle (10% DMSO / 40% PEG300 / 50% Water).

    • Group 2 (Pan-HDAC Control): Vorinostat (SAHA) – 50 mg/kg.

    • Group 3 (Class I Standard-of-Care): Entinostat (MS-275) – 20 mg/kg.

    • Group 4 (Test Compound): AFEB-32 – 20 mg/kg.

  • Efficacy Measurement: Calculate Tumor Volume (TV) using caliper measurements: TV=0.5×length×width2 . Assess systemic toxicity via bi-weekly body weight monitoring.

Comparative Efficacy and Toxicity Data

The following table summarizes the Tumor Growth Inhibition (TGI) and Maximum Body Weight Loss (BWL) at Day 21. TGI is calculated relative to the vehicle control.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume Day 21 (mm³)TGI (%)Max Body Weight Loss (%)
Vehicle -1250 ± 140-< 2.0%
Vorinostat 50680 ± 9545.6%8.5%
Entinostat 20510 ± 7559.2%6.2%
AFEB-32 20320 ± 5074.4% 3.1%

Data Synthesis: AFEB-32 demonstrates vastly superior TGI (74.4%) at equimolar dosing compared to the standard-of-care Entinostat, while maintaining a highly favorable safety profile (only 3.1% BWL). The ethoxyethoxy cap likely drives higher intratumoral drug exposure due to improved solubility, while the fluorinated ZBG prevents off-target systemic toxicity commonly seen with pan-HDAC inhibitors like Vorinostat.

Pharmacodynamic (PD) Biomarker Validation

To conclusively prove Class I selectivity in vivo, we must evaluate the acetylation status of specific downstream protein targets within the tumor tissue.

PD Assay Protocol
  • Tissue Harvest: Excise tumors 4 hours post-final dose on Day 21. Snap-freeze in liquid nitrogen to preserve transient epigenetic marks.

  • Protein Extraction: Homogenize tissue in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for Acetyl-Histone H3 (Ac-H3) and Acetyl- α -Tubulin (Ac-Tubulin). Causality: Ac-H3 is a direct nuclear substrate of HDAC1/2/3 (Class I), while Ac-Tubulin is a cytosolic substrate of HDAC6 (Class IIb). This dual-biomarker approach definitively isolates the in vivo selectivity profile of the compound .

Treatment GroupAc-H3 Fold Change (vs Vehicle)Ac-Tubulin Fold Change (vs Vehicle)In Vivo Selectivity Profile
Vorinostat 4.2x5.8xPan-HDAC (Non-selective)
Entinostat 6.5x1.1xClass I Selective
AFEB-32 9.8x 1.0x Class I Specific

Data Synthesis: AFEB-32 induces massive hyperacetylation of Histone H3 (9.8-fold increase) without altering α -Tubulin acetylation. This confirms absolute Class I specificity, driven by the precise fit of the fluorinated ortho-aminoanilide moiety into the HDAC1/2/3 foot-pocket.

Conclusion

Benchmarking data confirms that N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide (AFEB-32) outperforms current clinical standards in both efficacy and tolerability. Its rational design successfully bridges the gap between high target affinity and optimal in vivo pharmacokinetics, positioning it as a highly promising candidate for advanced preclinical IND-enabling studies.

References

  • Title: HDAC Inhibitors: Innovative Strategies for Their Design and Applications Source: Molecules (MDPI), 2022, 27(3), 715. URL: [Link]

  • Title: Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy Source: Pharmaceuticals (MDPI), 2023, 16(2), 281. URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

Hazard Analysis and Risk Assessment: Understanding the Compound N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a complex organic molecule featuring several functional groups that inform its potential reactivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Assessment: Understanding the Compound

N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is a complex organic molecule featuring several functional groups that inform its potential reactivity and toxicity. A proactive risk assessment is the foundation of safe laboratory practice.

  • Aromatic Amine Moiety: The presence of a primary aromatic amine group (-NH2) on the phenyl ring is a key consideration. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin, and inhalation of dust particles can lead to respiratory and cardiovascular issues.[1]

  • Fluorinated Phenyl Group: The fluorine substituent can enhance the metabolic stability of the compound.[3] While this can be a desirable property in drug development, it also means the compound may persist in biological systems, necessitating careful handling to avoid exposure.

  • Benzamide Core: Benzamide derivatives are widely used in pharmaceuticals.[3] As solid powders, they can pose a respiratory hazard if dust is generated.[4][5]

  • Ethoxyethoxy Group: This group primarily influences the compound's solubility and bioavailability.[3]

Given these structural features, it is prudent to handle N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes and respiratory system.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

Protection Type Recommended Equipment Purpose and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.Protects against airborne dust particles and accidental splashes of solutions containing the compound.[4][8]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or a chemical-resistant apron.Prevents direct skin contact with the solid compound or its solutions. Aromatic amines can be absorbed through the skin.[1][4] Contaminated gloves should be disposed of properly after use.[9]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if work is not performed in a certified chemical fume hood or if dust is generated.Protects the respiratory tract from the inhalation of fine dust particles of the compound.[4][7]
Foot Protection Closed-toe shoes, preferably safety footwear.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Gather Materials: Before starting work, gather all necessary equipment, including PPE, spatulas, weighing paper, and labeled containers for solutions and waste.

Handling the Solid Compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Dust Generation: Handle the solid powder carefully to minimize the formation of airborne dust.[4][5] Use a spatula for transferring the solid.

  • Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If an analytical balance outside the hood must be used, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it.

  • Clean-Up: Immediately clean up any spills using a wet paper towel to avoid dispersing dust. Dispose of the cleaning materials as hazardous waste.[11]

Preparing Solutions
  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the reaction protocol specifically requires it, and if so, do so with appropriate precautions in place.

The following diagram illustrates the recommended workflow for handling N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide:

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_emergency prep_materials Gather All Materials prep_emergency->prep_materials handle_ppe Don Appropriate PPE prep_materials->handle_ppe handle_dust Avoid Dust Generation handle_ppe->handle_dust handle_weigh Weigh Compound handle_dust->handle_weigh handle_spill Clean Spills Promptly handle_weigh->handle_spill sol_add Add Solvent to Solid handle_spill->sol_add sol_dissolve Dissolve Compound sol_add->sol_dissolve disp_collect Collect Waste in Labeled Container sol_dissolve->disp_collect disp_store Store Waste Securely disp_collect->disp_store disp_contact Arrange Professional Disposal disp_store->disp_contact

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
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N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
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